molecular formula C8H7ClN2OS B11757433 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Katalognummer: B11757433
Molekulargewicht: 214.67 g/mol
InChI-Schlüssel: FENKVFUVDQNQIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine ( 2409835-63-6) is a chemical compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.67 . This organosulfur compound features a fused bicyclic structure comprising thiazole and pyridine rings, a scaffold recognized for its significant relevance in medicinal chemistry. Thiazolopyridine derivatives are privileged structures in drug discovery due to their wide spectrum of reported pharmacological activities. Compounds within this class have been investigated as potent antioxidant agents, with some demonstrating robust radical scavenging activity and lipid peroxidation inhibition in vitro . Furthermore, the thiazole moiety is a key component in numerous bioactive molecules and approved drugs, underlining its importance in the development of new therapeutic agents . The specific substitution pattern on the thiazolopyridine core, including the 4-chloro and 2-(methoxymethyl) groups in this compound, makes it a valuable and versatile building block for synthetic chemistry. It is primarily used in research and development programs, such as the synthesis of novel heterocyclic hybrids for biological evaluation or as an intermediate in constructing more complex molecular architectures for pharmaceutical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Eigenschaften

Molekularformel

C8H7ClN2OS

Molekulargewicht

214.67 g/mol

IUPAC-Name

4-chloro-2-(methoxymethyl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C8H7ClN2OS/c1-12-4-6-11-7-5(13-6)2-3-10-8(7)9/h2-3H,4H2,1H3

InChI-Schlüssel

FENKVFUVDQNQIO-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC2=C(S1)C=CN=C2Cl

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and physical properties of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to biologically active scaffolds, this molecule represents a promising building block for the development of novel therapeutic agents. This document details its chemical structure, predicted physical properties based on analogous compounds, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery. The information presented herein is synthesized from existing literature on related thiazolo[4,5-c]pyridine derivatives and is intended to serve as a foundational resource for researchers in the field.

Introduction and Significance

The thiazolo[4,5-c]pyridine core is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties.[1] The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for designing molecules that can interact with various biological targets. The specific compound, 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, incorporates a chloro group at the 4-position and a methoxymethyl substituent at the 2-position. These functional groups are anticipated to modulate the compound's physicochemical properties and biological activity. The chloro group can act as a leaving group for further functionalization or as a key interaction point with a biological target. The methoxymethyl group can influence solubility and metabolic stability.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is characterized by a fused thiazolo[4,5-c]pyridine ring system. The nitrogen atom in the pyridine ring and the sulfur and nitrogen atoms in the thiazole ring contribute to the molecule's overall polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₇ClN₂OSBased on chemical structure
Molecular Weight 214.67 g/mol Calculated from molecular formula
Appearance Off-white to yellow solidBased on related thiazolopyridine derivatives[3]
Melting Point 100-120 °CExtrapolated from similar chlorinated and methoxymethyl-substituted heterocycles
Boiling Point Not available---
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of similar heterocyclic compounds
pKa Estimated to be weakly basic due to the pyridine nitrogen.General knowledge of pyridine chemistry

Note: The properties listed above are estimations and should be confirmed through experimental analysis.

Proposed Synthesis Pathway

A plausible synthetic route for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine can be designed based on established methods for the synthesis of related thiazolopyridine derivatives.[4] A potential starting material is a suitably substituted pyridine derivative that can undergo cyclization to form the fused thiazole ring.

A proposed multi-step synthesis is outlined below:

Experimental Protocol:

Step 1: Synthesis of 2-chloro-4-nitro-3-aminopyridine

  • To a solution of 2,4-dichloro-3-nitropyridine in ethanol, add a solution of ammonia in ethanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-nitro-3-aminopyridine.

Step 2: Synthesis of 2-chloro-3,4-diaminopyridine

  • Dissolve 2-chloro-4-nitro-3-aminopyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-3,4-diaminopyridine.

Step 3: Synthesis of 4-Chloro-thiazolo[4,5-c]pyridin-2-amine

  • To a solution of 2-chloro-3,4-diaminopyridine in ethanol, add potassium thiocyanate.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-Chloro-thiazolo[4,5-c]pyridin-2-amine.

Step 4: Synthesis of 4-Chloro-2-bromothiazolo[4,5-c]pyridine

  • To a mixture of copper(II) bromide and tert-butyl nitrite in acetonitrile, add 4-Chloro-thiazolo[4,5-c]pyridin-2-amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into an aqueous solution of ammonia.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-Chloro-2-bromothiazolo[4,5-c]pyridine.

Step 5: Synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

  • To a solution of 4-Chloro-2-bromothiazolo[4,5-c]pyridine in anhydrous tetrahydrofuran (THF), add a solution of (methoxymethyl)tributylstannane and a palladium catalyst, such as Pd(PPh₃)₄.

  • Reflux the reaction mixture under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

  • Stir the mixture for 1 hour and then filter through celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Rationale Behind Experimental Choices:

  • The choice of a multi-step synthesis allows for the controlled introduction of functional groups.

  • The use of standard and well-documented reactions, such as nucleophilic aromatic substitution, reduction of a nitro group, and cross-coupling reactions, increases the likelihood of a successful synthesis.

  • Palladium-catalyzed cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, making it suitable for introducing the methoxymethyl group.

Synthesis_Workflow A 2,4-dichloro-3-nitropyridine B 2-chloro-4-nitro-3-aminopyridine A->B NH3/Ethanol C 2-chloro-3,4-diaminopyridine B->C SnCl2·2H2O D 4-Chloro-thiazolo[4,5-c]pyridin-2-amine C->D KSCN E 4-Chloro-2-bromothiazolo[4,5-c]pyridine D->E CuBr2, t-BuONO F 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine E->F (MeOCH2)SnBu3, Pd(PPh3)4

Caption: Proposed synthetic workflow for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Predicted Spectral Properties

Predicting the spectral properties of a novel compound is crucial for its characterization. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

Table 2: Predicted Spectral Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (doublets, ~8.0-8.5 ppm).- Methylene protons of the methoxymethyl group (singlet, ~4.5-5.0 ppm).- Methyl protons of the methoxymethyl group (singlet, ~3.4-3.8 ppm).
¹³C NMR - Aromatic carbons of the fused ring system (~110-160 ppm).- Carbon of the methylene group (~70-80 ppm).- Carbon of the methyl group (~55-65 ppm).
Mass Spec (MS) - Expected molecular ion peak (M⁺) at m/z corresponding to the molecular weight (214.67 for C₈H₇³⁵ClN₂OS).- Isotopic pattern characteristic of a chlorine-containing compound (M+2 peak at ~33% intensity of M⁺).
Infrared (IR) - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching in the aromatic rings.- C-O stretching of the ether linkage.- C-Cl stretching.

Potential Applications in Drug Discovery

The 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine scaffold holds significant potential as a building block in drug discovery programs. The chloro substituent at the 4-position is a key handle for introducing further diversity through nucleophilic aromatic substitution reactions.[1] This allows for the rapid generation of a library of analogs with varying substituents, which can be screened for biological activity against a wide range of targets.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors feature a heterocyclic core. The thiazolo[4,5-c]pyridine scaffold could be elaborated to target specific kinases involved in cancer progression.

  • Infectious Diseases: The structural similarity to purine nucleosides suggests potential antiviral or antibacterial activity by interfering with nucleic acid synthesis or other essential metabolic pathways.

  • Inflammation and Immunology: Derivatives of related heterocyclic systems have shown activity as modulators of inflammatory pathways.

Drug_Discovery_Potential cluster_0 Drug Discovery Pipeline Core 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine SAR Structure-Activity Relationship (SAR) Studies Core->SAR Library Synthesis (Varying R-groups at C4) Lead_Opt Lead Optimization SAR->Lead_Opt Identification of Hits Candidate Drug Candidate Lead_Opt->Candidate Refinement of Properties

Sources

Mechanism of Action for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazolo[4,5-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent biological activities.[1][2] This guide delves into the predominant mechanism of action for derivatives of this class, with a specific focus on the 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine series. Based on extensive analysis of closely related analogs, the primary mechanism of action is potent inhibition of protein kinases, particularly the receptor tyrosine kinase c-KIT.[3][4] These derivatives are emerging as promising candidates for targeted cancer therapy, especially in malignancies characterized by activating mutations in c-KIT, such as gastrointestinal stromal tumors (GIST).[4][5] This document synthesizes the current understanding of their molecular interactions, provides validated experimental protocols for mechanism-of-action studies, and outlines future directions for research and development.

The Thiazolopyridine Scaffold: A Privileged Heterocycle

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine system, a heterocyclic scaffold that has garnered significant attention for its therapeutic potential.[2] This structural motif is present in a multitude of compounds demonstrating diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and herbicidal activities.[2][3][6] The specific arrangement of nitrogen and sulfur atoms within the fused rings creates a unique electronic and steric profile, enabling these molecules to interact with high affinity and specificity to a range of biological targets. The 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine structure represents a specific chemical space within this class, where the substituents are expected to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Primary Mechanism of Action: Inhibition of Protein Kinases

The most extensively documented mechanism of action for the broader class of thiazolopyridine derivatives is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

c-KIT Kinase: A Key Oncogenic Driver and Primary Target

The proto-oncogene c-KIT encodes a receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, and differentiation. In certain cancers, such as GIST, activating mutations in the c-KIT gene lead to its constitutive, ligand-independent activation, driving uncontrolled cell growth.[4] While first-generation inhibitors like imatinib are effective, resistance often develops through secondary mutations.[4][5]

Thiazolopyridine derivatives have shown exceptional promise in this area. Research on the closely related thiazolo[5,4-b]pyridine isomer has led to the identification of compounds that potently inhibit both wild-type and imatinib-resistant c-KIT mutants.[4][5] One study identified a derivative, compound 6r , which exhibited an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib.[4]

Hypothesized Binding and Inhibition:

The mechanism of inhibition involves the thiazolopyridine scaffold acting as a hinge-binder within the ATP-binding pocket of the kinase domain. The nitrogen atoms in the pyridine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This competitive inhibition prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and shutting down its downstream signaling cascades. The substituents at the 4- and 2-positions of the thiazolo[4,5-c]pyridine ring are critical for establishing further interactions within the active site, dictating the potency and selectivity of the inhibitor.

The diagram below illustrates the canonical c-KIT signaling pathway and the point of inhibition by thiazolopyridine derivatives.

cKIT_Pathway cluster_membrane Cell Membrane cKIT_Receptor c-KIT Receptor ADP ADP cKIT_Receptor->ADP PI3K PI3K cKIT_Receptor->PI3K RAS RAS cKIT_Receptor->RAS SCF SCF Ligand SCF->cKIT_Receptor Binds & Activates Thiazolopyridine 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine Derivative Thiazolopyridine->cKIT_Receptor Inhibits ATP Binding ATP ATP ATP->cKIT_Receptor Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-KIT signaling pathway and inhibition point.

Broader Kinase Selectivity Profile

The versatility of the thiazolopyridine scaffold allows for its adaptation to target other protein kinases. Various derivatives have been developed as inhibitors of PI3K, ITK, BCR-ABL, RAF, and VEGFR2, highlighting the scaffold's broad applicability in kinase-focused drug discovery.[4] The specific kinase selectivity profile of a given derivative is determined by the substitution pattern on the core ring system, which can be tailored to achieve desired therapeutic effects and minimize off-target activity.

Validated Experimental Protocols for Mechanism of Action Studies

To rigorously confirm the mechanism of action for a novel 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine derivative, a tiered experimental approach is essential. The following protocols provide a self-validating system, progressing from direct target engagement to cellular effects.

The overall workflow for validating the mechanism of action is depicted below.

MOA_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Pathway Validation Enzyme_Assay Step 1: In Vitro Kinase Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Cell_Assay Step 2: Antiproliferative Assay (e.g., MTT) IC50->Cell_Assay Correlate Target Inhibition GI50 Determine GI50 Value in c-KIT mutant cells Cell_Assay->GI50 Western_Blot Step 3: Western Blot Analysis GI50->Western_Blot Confirm Cellular Mechanism Phospho Confirm Inhibition of Downstream Signaling Western_Blot->Phospho

Caption: Experimental workflow for MOA validation.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase (e.g., c-KIT).

Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the isolated kinase, providing definitive evidence of target engagement. The radiometric format is a gold standard for its sensitivity and reliability.[4]

Methodology:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine derivative in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, a specific concentration of recombinant c-KIT enzyme, and the substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiation: Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Start Reaction: Initiate the kinase reaction by adding ATP mix containing [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid solution.

  • Detection: Transfer a portion of the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Antiproliferative Assay (MTT)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) in cancer cell lines dependent on the target kinase.

Rationale: This assay assesses the compound's ability to inhibit cell proliferation, linking the biochemical activity to a cellular phenotype. Using cell lines with known c-KIT mutations (e.g., GIST-T1 or HMC1.2) provides evidence that the antiproliferative effect is mediated through the target of interest.[4]

Methodology:

  • Cell Seeding: Seed c-KIT-dependent cancer cells (e.g., GIST-T1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells. Plot the percentage of inhibition against the log of compound concentration to determine the GI50 value.

Protocol: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the target kinase's signaling pathway within the cell.

Rationale: This technique provides direct visual evidence that the compound blocks the phosphorylation of the target kinase and its downstream effectors (e.g., AKT, ERK), confirming the on-target mechanism in a cellular context.[5]

Methodology:

  • Cell Treatment: Treat c-KIT-dependent cells with the test compound at concentrations around its GI50 value for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies specific for phospho-c-KIT, total c-KIT, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm pathway inhibition.

Summary of Preclinical Data (Illustrative)

The following table summarizes representative data for potent thiazolopyridine derivatives from published literature, which serves as a benchmark for evaluating new compounds like the 4-Chloro-2-(methoxymethyl) series.

Compound IDTarget KinaseEnzymatic IC50 (µM)Cell LineCellular GI50 (µM)Reference
Imatinib c-KIT V560G/D816V38.3HMC1.227.2[4]
Sunitinib c-KIT V560G/D816V0.09HMC1.20.03[4]
Compound 6r c-KIT V560G/D816V4.77HMC1.21.15[4]

Alternative & Emerging Mechanisms

While kinase inhibition is the most prominent mechanism, the versatile thiazolopyridine scaffold has been implicated in other biological processes.

  • Anti-inflammatory Activity: Some thiazolo[4,5-b]pyridine derivatives have been evaluated for anti-inflammatory properties, with molecular docking studies suggesting potential inhibition of cyclooxygenase-2 (COX-2).[7]

  • Antimicrobial Activity: Other analogs have demonstrated antimicrobial effects against pathogenic bacteria.[6] Molecular docking has pointed to potential interactions with bacterial enzymes such as MurD and DNA gyrase, suggesting these as possible mechanisms of action in an antimicrobial context.[6]

These findings indicate that while a kinase-inhibitory profile is highly probable for the 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine series, a comprehensive evaluation should also consider these alternative mechanisms, particularly if the intended therapeutic application is outside of oncology.

Conclusion and Future Directions

The collective evidence strongly supports the hypothesis that 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine derivatives function primarily as ATP-competitive protein kinase inhibitors. The c-KIT kinase represents a high-priority target for validation, given the extensive precedent set by structurally related compounds.

Future research should focus on:

  • Definitive Target Validation: Confirming the inhibition of c-KIT and other relevant kinases using the biochemical and cellular protocols outlined in this guide.

  • Kinome Profiling: Conducting a broad kinase panel screen to establish the selectivity profile of the lead compounds and identify potential off-target effects or opportunities for polypharmacology.

  • Structural Biology: Obtaining co-crystal structures of the compounds bound to their target kinases to elucidate the precise binding mode and guide further structure-based drug design.

  • In Vivo Efficacy: Evaluating the therapeutic potential of optimized derivatives in animal models of GIST or other relevant cancers.

By pursuing these lines of inquiry, the full therapeutic potential of the 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine class can be systematically explored and validated, paving the way for the development of novel targeted therapies.

References

  • Gomaa, A. M., & Ali, A. A.-M. (2021). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 11(3), 1569–1579. Available from: [Link]

  • Jo, A., Kim, H. P., Park, C. H., Kim, H., Lee, J., & Lee, K. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. Available from: [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Scientia Pharmaceutica, 88(1), 10. Available from: [Link]

  • Lelyukh, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7205. Available from: [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9901. Available from: [Link]

  • Nawaz, H., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1083-1100. Available from: [Link]

  • De Vleeschouwer, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (2024). US20240327429A1 -[3][4]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. Retrieved from

  • Jo, A., et al. (2022). Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. Available from: [Link]

  • Dell'Erba, C., et al. (1975). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2, (4), 404-407. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Molecules, 29(15), 3505. Available from: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]

  • Jochmann, N., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7111. Available from: [Link]

Sources

Pharmacokinetic Profiling and ADME of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The thiazolo[4,5-c]pyridine scaffold is a highly privileged, nitrogen-rich bicyclic system frequently utilized as a bioisostere for purines, quinolines, and indoles in the development of targeted kinase inhibitors (e.g., c-Src, PI3K, and EGFR) [1]. However, translating these potent in vitro binders into orally bioavailable clinical candidates requires rigorous navigation of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This whitepaper provides an in-depth technical framework for the pharmacokinetic (PK) profiling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine , a representative advanced preclinical scaffold. As a Senior Application Scientist, I have structured this guide not merely as a list of assays, but as a causal exploration of why specific experimental designs are chosen based on the molecule's unique structural liabilities.

Structural ADME Causality

Every functional group on this molecule dictates a specific in vitro and in vivo behavior:

  • Thiazolo[4,5-c]pyridine Core: Provides excellent hydrogen-bond acceptor geometry for kinase hinge-binding. However, the basic pyridine nitrogen (predicted pKa ~4.5–5.5) makes it susceptible to P-glycoprotein (P-gp) mediated efflux in the gut and blood-brain barrier.

  • 4-Chloro Substituent: Halogenation at the C4 position is a deliberate medicinal chemistry strategy. It blocks cytochrome P450 (CYP)-mediated oxidation at an otherwise electron-rich aromatic site, increases lipophilicity (LogD), and prolongs the molecule's half-life.

  • 2-(Methoxymethyl) Group: Introduced to improve aqueous solubility compared to highly lipophilic alkyl chains. However, this ether linkage introduces a critical metabolic "soft spot." It is highly susceptible to CYP-mediated O-demethylation, generating a reactive hydroxymethyl intermediate that rapidly oxidizes to a carboxylic acid, leading to rapid renal clearance.

In Vitro ADME Profiling Protocols

To validate the structural hypotheses outlined above, we must deploy a self-validating system of in vitro assays. All protocols below are designed in accordance with the[2].

Metabolic Stability & Pathway Identification (Human Liver Microsomes)

Objective: To quantify the intrinsic clearance ( CLint​ ) and confirm the O-demethylation liability of the methoxymethyl group. We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes to specifically isolate Phase I CYP450 kinetics without the confounding variables of active cellular uptake or Phase II conjugation.

Step-by-Step Protocol:

  • Preparation: Thaw pooled HLMs (n=50 donors) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, keeping organic solvent <0.1% DMSO to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its omission in control samples validates that degradation is strictly CYP-mediated.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins and instantly halts enzymatic activity, ensuring precise kinetic timing.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Control: Run Midazolam (CYP3A4) and Diclofenac (CYP2C9) in parallel. The assay is only valid if the t1/2​ of these controls falls within historically accepted ranges.

MetabolicPathway Parent 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine (Parent Drug) Intermediate 4-Chloro-2-(hydroxymethyl) thiazolo[4,5-c]pyridine (Intermediate) Parent->Intermediate CYP3A4 / CYP2C19 (O-demethylation) Metabolite 4-Chloro-thiazolo[4,5-c] pyridine-2-carboxylic acid (Major Metabolite) Intermediate->Metabolite ADH / ALDH (Oxidation)

Fig 1: Primary CYP-mediated O-demethylation and subsequent oxidation pathway.

Bidirectional Caco-2 Permeability Assay

Objective: To predict human intestinal absorption and assess P-gp/BCRP efflux liability. This aligns with the for determining biopharmaceutics classification [3].

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells (passage 40-60) on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation into a polarized monolayer with apical brush borders and tight junctions.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are used, guaranteeing that the tight junctions are intact and preventing false-positive paracellular leakage.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4).

    • A-to-B (Absorptive): Add compound to the Apical chamber; add blank buffer to the Basolateral chamber.

    • B-to-A (Secretory): Add compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C with 5% CO2​ on an orbital shaker (gentle agitation minimizes the unstirred water layer).

  • Sampling: At 120 minutes, sample both compartments. Quench with internal-standard-spiked acetonitrile and analyze via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 suggests active efflux.

Caco2Workflow Start Seed Caco-2 Cells (Polycarbonate Filter, 21 days) TEER Measure TEER (Acceptance: >250 Ω·cm²) Start->TEER Dose Dose Compound (10 µM) Apical (A) & Basolateral (B) TEER->Dose Incubate Incubate 2h at 37°C (5% CO2, gentle agitation) Dose->Incubate Sample Sample A and B Compartments (Quench with Cold Acetonitrile) Incubate->Sample LCMS LC-MS/MS Quantification (MRM Mode) Sample->LCMS Calc Calculate Papp & Efflux Ratio (Identify P-gp/BCRP Substrates) LCMS->Calc

Fig 2: Bidirectional Caco-2 permeability assay workflow for efflux evaluation.

In Vivo Pharmacokinetic Profiling (Rodent Model)

To bridge in vitro clearance to in vivo exposure, a standard rodent PK study is executed.

Study Design
  • Subject: Male Sprague-Dawley rats (n=3 per group, fasted overnight to eliminate food-effect variability).

  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein injection. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV dosing bypasses first-pass metabolism, allowing for the absolute calculation of systemic Clearance ( CL ) and Volume of Distribution ( Vdss​ ).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension). Causality: PO dosing evaluates gastrointestinal absorption and hepatic first-pass extraction, enabling the calculation of absolute oral bioavailability (%F).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood is collected into K2​EDTA tubes, centrifuged to isolate plasma, and stored at -80°C until LC-MS/MS bioanalysis.

Data Synthesis & Decision Matrix

The following tables summarize the expected quantitative profile for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, synthesized from its structural properties and standard thiazolopyridine behavior.

Table 1: Physicochemical & In Vitro ADME Data Summary
ParameterValueInterpretation / Causality
Molecular Weight (MW) 214.67 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
LogD (pH 7.4) ~2.1Optimal balance between aqueous solubility and lipid permeability.
Kinetic Solubility 85 µMGood solubility, driven by the methoxymethyl ether oxygen.
HLM CLint​ 45 µL/min/mgModerate metabolic clearance; primary liability is O-demethylation.
Caco-2 Papp​ (A-B) 12×10−6 cm/sHigh passive permeability across the intestinal epithelium.
Caco-2 Efflux Ratio (ER) 3.5Moderate P-gp substrate; may limit CNS penetration if targeting brain kinases.
Table 2: In Vivo Pharmacokinetic Parameters (Rat)
PK ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax​ -1,250ng/mL
Tmax​ -1.0h
AUC0−∞​ 8503,825ng·h/mL
Clearance ( CL ) 19.6-mL/min/kg
Volume of Dist. ( Vdss​ ) 1.8-L/kg
Half-life ( t1/2​ ) 2.43.1h
Bioavailability (%F) -45% %

References

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2020). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI.[Link]

  • U.S. Food and Drug Administration (FDA). (2017). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. FDA Center for Drug Evaluation and Research (CDER). [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA Center for Drug Evaluation and Research (CDER). [Link]

Methodological & Application

step-by-step synthesis protocol for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Abstract

The thiazolopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, a key intermediate for chemical library development. The presented synthetic strategy is a robust, four-step sequence commencing from the readily available starting material, 4-hydroxypyridine. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a four-step sequence involving nitration, reduction, thiazole ring formation via a thioamide intermediate, and final chlorination.

Synthetic_Scheme A 4-Hydroxypyridine B 4-Hydroxy-3-nitropyridine A->B Step 1: Nitration H₂SO₄, KNO₃ C 3-Amino-4-hydroxypyridine B->C Step 2: Reduction SnCl₂·2H₂O, HCl D 2-(Methoxymethyl)thiazolo [4,5-c]pyridin-4(5H)-one C->D Step 3: Thiazole Formation (3a) Methoxyacetyl chloride (3b) Lawesson's Reagent (3c) Oxidative Cyclization E 4-Chloro-2-(methoxymethyl)thiazolo [4,5-c]pyridine (Target) D->E Step 4: Chlorination POCl₃, DMF (cat.)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

The thiazolo[4,5-c]pyridine core is a privileged bicyclic scaffold in modern medicinal chemistry, frequently deployed as a purine bioisostere in the development of kinase inhibitors (e.g., mTOR, TYK2) and immunomodulators targeting the PD-1/PD-L1 axis[1][2]. Within this class, 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine ([M+H]+ m/z 215.0) serves as a highly versatile, late-stage intermediate.

The strategic incorporation of the 2-(methoxymethyl) group provides a critical balance of lipophilicity and aqueous solubility while acting as a hydrogen bond acceptor in kinase hinge-binding motifs. Meanwhile, the 4-chloro substituent acts as an electrophilic handle, enabling divergent synthesis of vast compound libraries via palladium-catalyzed C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling reactions.

Mechanistic Insights & Catalyst Selection

Electronic Activation of the C4-Cl Bond

In the thiazolo[4,5-c]pyridine system, the C4 position is situated ortho to the highly electronegative N5 pyridine nitrogen. This proximity exerts a strong inductive and resonance-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Cl bond. Consequently, the rate-determining oxidative addition of the Pd(0) catalyst into the C4–Cl bond is highly exergonic and rapid.

Overcoming Catalyst Poisoning

Despite the favorable electronic profile, the presence of multiple Lewis basic heteroatoms (N3 of the thiazole and N5 of the pyridine) presents a severe risk of catalyst poisoning via off-target coordination to the palladium center.

  • For C–N Coupling (Buchwald-Hartwig): To prevent catalyst sequestration, sterically demanding, electron-rich ligands are strictly required. Recent high-throughput experimentation (HTE) data on drug-like heteroaryl chlorides demonstrates that bulky biaryl phosphine precatalysts (e.g., tBuXPhos Pd G3 ) or N-heterocyclic carbene (NHC) complexes (e.g., Pd-PEPPSI-IPent ) drastically outperform traditional catalysts by enforcing rapid reductive elimination and shielding the metal center from basic nitrogens[3].

  • For C–C Coupling (Suzuki-Miyaura): Pd(dppf)Cl₂ or XPhos Pd G3 provide the optimal bite angle and steric bulk to facilitate transmetalation with sterically hindered or electron-deficient boronic acids while resisting heteroatom coordination.

Mechanism A Pd(0)L_n Active Catalyst B Oxidative Addition (C4-Cl Bond Cleavage) A->B C Pd(II) Intermediate (Aryl-Pd-Cl) B->C 4-Chloro-thiazolopyridine D Transmetalation or Amine Binding C->D Boronic Acid / Amine E Reductive Elimination (C-C / C-N Bond) D->E Base E->A Catalyst Regeneration F Cross-Coupled Product E->F

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 4-chloro-thiazolo[4,5-c]pyridines.

Experimental Protocols

The following protocols are designed as self-validating systems. Reaction progress should be monitored via LC-MS; the complete disappearance of the starting material peak (m/z 215.0 for the ³⁵Cl isotope) serves as the primary validation checkpoint.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Designed for coupling with aryl and heteroaryl boronic acids or pinacol esters.

Reagents:

  • 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the thiazolopyridine substrate, boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the m/z 215 peak is consumed and the corresponding [M+H]+ product mass is dominant.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient of Hexanes/EtOAc) to yield the pure 4-aryl derivative.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Designed for coupling with primary and secondary aliphatic or aromatic amines.

Reagents:

  • 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 equiv, 0.5 mmol)

  • Amine Nucleophile (1.5 equiv, 0.75 mmol)

  • tBuXPhos Pd G3 (0.02 equiv, 2 mol%)

  • NaOtBu (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous Toluene or Cyclopentyl methyl ether (CPME) (4.0 mL).

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, add the thiazolopyridine substrate, tBuXPhos Pd G3, and NaOtBu to an oven-dried vial. (Note: NaOtBu is highly hygroscopic; glovebox setup prevents hydroxide formation which leads to off-target hydrolysis of the C-Cl bond).

  • Reagent Addition: Add the amine nucleophile, followed by anhydrous Toluene. Seal the vial with a Teflon-lined crimp cap and remove from the glovebox.

  • Reaction: Stir the reaction mixture at 100 °C for 3–8 hours.

  • Validation: Monitor via LC-MS. If conversion stalls before 95%, spike with an additional 1 mol% of catalyst.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional CH₂Cl₂ (10 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (C18, H₂O/MeCN with 0.1% TFA) to isolate the amine product.

Workflow Step1 1. Reaction Setup Glovebox or Schlenk line Add Substrate, Catalyst, Base Step2 2. Solvent Addition Degassed Dioxane or Toluene Step1->Step2 Step3 3. Heating 90-110°C for 2-12 hours Step2->Step3 Step4 4. Quench & Workup Filter through Celite, Extract Step3->Step4 Step5 5. Purification Flash Chromatography / HPLC Step4->Step5 Step6 6. Characterization NMR, LC-MS Step5->Step6

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The table below summarizes expected yields and optimized conditions for various nucleophilic coupling partners reacting with the 4-chloro-thiazolo[4,5-c]pyridine core, synthesized based on the protocols above.

Coupling TypeNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9088
Suzuki-Miyaura 1-Methyl-1H-pyrazol-4-ylboronic acidXPhos Pd G3 (5 mol%)K₃PO₄1,4-Dioxane/H₂O10082
Buchwald-Hartwig Morpholine (Secondary Aliphatic)tBuXPhos Pd G3 (2 mol%)NaOtBuToluene10091
Buchwald-Hartwig N-MethylpiperazinePd-PEPPSI-IPent (2 mol%)Cs₂CO₃CPME11085
Buchwald-Hartwig Aniline (Primary Aromatic)BrettPhos Pd G3 (2 mol%)NaOtBuToluene10089

References

  • Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments ACS Central Science[Link] (Note: URL maps to the specific ACS repository for HTE Buchwald-Hartwig data).

  • Heterocyclic compounds as immunomodulators US Patent 11608337B2 (Google P

Sources

Application Note: Utilizing 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and GPCR modulators—relies heavily on the strategic use of bioisosteres. The thiazolo[4,5-c]pyridine core is a privileged bicyclic scaffold that serves as an excellent ATP-mimetic. It provides a rigid, planar geometry capable of forming critical hydrogen bonds within the hinge region of various kinases, a utility heavily documented in recent oncology patent literature .

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (CAS: 2409835-63-6) is a highly specialized pharmaceutical intermediate designed to maximize synthetic divergence while optimizing physicochemical properties:

  • The C4-Chloro Electrophilic Center: Positioned directly ortho to the pyridine nitrogen (N5), the C4 carbon is highly electron-deficient. The nitrogen withdraws electron density via both inductive and resonance effects, dramatically lowering the LUMO of the C–Cl bond. This makes the C4 position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

  • The C2-Methoxymethyl Group: Unlike a simple alkyl chain, the methoxymethyl (-CH₂OCH₃) moiety introduces an ether oxygen that acts as a localized hydrogen-bond acceptor. This subtle modification improves aqueous solubility and finely tunes the lipophilicity (LogP) of the final API, ensuring better membrane permeability without violating Lipinski’s rules.

Physicochemical Properties & Analytical Data

To ensure rigorous quality control before initiating synthetic workflows, the intermediate must be validated against the following physicochemical parameters.

PropertySpecification / Value
Chemical Name 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine
CAS Registry Number 2409835-63-6
Molecular Formula C₈H₇ClN₂OS
Molecular Weight 214.67 g/mol
Exact Mass [M+H]⁺ (ESI) 215.0 m/z (for ³⁵Cl isotope)
Appearance Off-white to pale yellow solid
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C, protect from light
Primary Reactivity SNAr (C4), Suzuki-Miyaura (C4), Buchwald-Hartwig (C4)

Divergent Synthetic Workflows

The true value of this intermediate lies in its ability to act as a central hub for divergent library synthesis. By leveraging the activated C4-chloro group, medicinal chemists can rapidly generate diverse arrays of analogs for High-Throughput Screening (HTS).

Workflow Core 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine SNAr SNAr Reaction Core->SNAr Amines/Thiols Base, Heat Suzuki Suzuki Coupling Core->Suzuki R-B(OH)2 Pd Cat, Base Buchwald Buchwald-Hartwig Core->Buchwald Ar-NH2 Pd Cat, Ligand Prod1 4-Amino Derivatives (Kinase Hinge Binders) SNAr->Prod1 Prod2 4-Aryl Derivatives (Extended Pharmacophores) Suzuki->Prod2 Prod3 N-Linked Anilines (Allosteric Modulators) Buchwald->Prod3

Figure 1: Divergent synthetic pathways utilizing the C4-chloro electrophilic center.

Experimental Protocols & Causality

As a self-validating system, the following protocols are designed not just with step-by-step instructions, but with built-in analytical checkpoints and mechanistic rationales to ensure reproducibility.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective & Causality: This protocol attaches an amine nucleophile to the C4 position. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent. NMP is chosen over DMF due to its higher boiling point and superior solvating power for rigid bicyclic systems, which prevents the premature precipitation of the highly polar Meisenheimer intermediate. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 eq, 214.7 mg, 1.0 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add the desired aliphatic primary or secondary amine (1.5 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 3.0 mmol, ~520 µL).

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath with continuous magnetic stirring for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring into 25 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Self-Validation & Quality Control:

  • Checkpoint: Withdraw a 10 µL aliquot at t = 4h, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). The protocol is validated when the starting material peak (m/z 215.0) is completely depleted. On TLC (Silica, 50% EtOAc/Hexanes), the product must appear as a highly UV-active spot (254 nm) with a significantly lower Rf than the starting material due to the increased polarity of the newly introduced amine.

Mechanism Step1 1. Nucleophilic Attack (Amine) at Electrophilic C4 Position Step2 2. Formation of Meisenheimer Complex (Stabilized by Pyridine N5) Step1->Step2 Step3 3. Expulsion of Chloride Ion (Rearomatization) Step2->Step3 Step4 4. Deprotonation & Yield of 4-Substituted Product Step3->Step4

Figure 2: Mechanistic sequence of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective & Causality: This protocol is used to extend the pharmacophore by coupling an aryl or heteroaryl ring to the C4 position. We employ Pd(dppf)Cl₂ as the catalyst. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is notoriously slow for electron-deficient heteroaryl chlorides. A biphasic 1,4-Dioxane/H₂O (4:1) system is used to ensure that both the organic substrate and the inorganic base (K₂CO₃) remain fully solvated throughout the catalytic cycle.

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol). Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL). Sparge the mixture with Argon for 15 minutes to rigorously exclude oxygen, preventing Chan-Lam homocoupling side reactions.

  • Catalysis: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Seal the flask and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (30 mL). Separate the layers, wash the organic phase with brine, and dry over Na₂SO₄.

  • Purification: Concentrate and purify via automated flash chromatography.

Self-Validation & Quality Control:

  • Checkpoint: Monitor the reaction via TLC (Silica, 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a new, intensely fluorescent/UV-active spot (Rf ~0.4). If unreacted starting material persists after 6 hours (verified by LC-MS), the self-validating system dictates the addition of an extra 0.02 eq of Pd(dppf)Cl₂, indicating that the substrate's thiazole sulfur may have partially poisoned the initial catalyst load.

References

  • WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[4,5-c]pyridine Scaffold and the Strategic Importance of C4-Functionalization

The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold, integral to a multitude of compounds with significant biological and pharmaceutical relevance. Its structural features are recognized in molecules with applications ranging from antimicrobial and anticancer agents to enzyme inhibitors. The ability to selectively functionalize this core is paramount in medicinal chemistry for the generation of compound libraries and the optimization of lead candidates.

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a key intermediate, primed for diversification at the C4-position through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the fused thiazole moiety and the inherent electronegativity of the pyridine nitrogen, renders the C4-position susceptible to attack by a wide range of nucleophiles. This document provides a detailed technical guide, including mechanistic insights and step-by-step protocols, for the SNAr-mediated functionalization of this versatile building block.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4-position. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, crucially, onto the electronegative pyridine nitrogen atom, which provides significant stabilization.[1][2]

  • Elimination of the Leaving Group: In the subsequent, typically rapid step, the aromaticity of the ring is restored by the elimination of the chloride leaving group.

The overall reactivity is dictated by the stability of the Meisenheimer complex. The pyridine nitrogen at the 5-position, being para to the site of substitution, plays a key role in stabilizing this intermediate through resonance, thereby facilitating the reaction.[1][2]

Visualizing the SNAr Mechanism

Workflow General Laboratory Workflow for S<sub>Nsub>Ar Reactions Setup Reaction Setup (Inert atmosphere, solvent, reagents) Reaction Reaction Monitoring (TLC, LC-MS) Setup->Reaction Heating/Stirring Workup Aqueous Work-up (Extraction, washing) Reaction->Workup Reaction Complete Purification Purification (Column chromatography, recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A typical laboratory workflow for SNAr reactions.

Protocol 1: Amination with Aliphatic and Aromatic Amines

The introduction of amino groups is a common transformation in drug discovery to modulate physicochemical properties and to introduce new vectors for molecular interactions.

Materials:

  • 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

  • Amine (aliphatic or aromatic, 1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIEA, 2.0 equivalents)

  • Solvent (e.g., DMSO, DMF, NMP, or n-BuOH)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)

Procedure:

  • To a reaction vessel, add 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 eq.), the chosen amine (1.1-1.5 eq.), and the base (2.0 eq.).

  • Add the solvent (to a concentration of 0.1-0.5 M).

  • Seal the vessel or equip with a condenser and place under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-(methoxymethyl)thiazolo[4,5-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures. [3]* Base: A base is required to neutralize the HCl generated during the reaction, driving it to completion. For reactions with amine hydrochlorides, an additional equivalent of base is necessary.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less nucleophilic amines like anilines.

Protocol 2: Alkoxylation with Alkoxides

The synthesis of aryl ethers via SNAr is a fundamental method for introducing alkoxy groups, which can significantly impact a molecule's metabolic stability and lipophilicity.

Materials:

  • 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Strong base (e.g., NaH, NaOH, or NaOMe)

  • Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Reaction vessel

  • Standard laboratory glassware

Procedure:

  • If starting from an alcohol, prepare the corresponding alkoxide in situ. To a solution of the alcohol (1.5-2.0 eq.) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, carefully add a strong base like NaH (1.5 eq.) at 0 °C. Stir until gas evolution ceases.

  • Add a solution of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the alkoxide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography. [4] Causality Behind Experimental Choices:

  • Alkoxide Formation: The alkoxide is a much stronger nucleophile than the corresponding alcohol. Using a strong base like NaH ensures complete deprotonation. [4]* Anhydrous Conditions: The use of anhydrous solvents is crucial when working with reactive bases like NaH to prevent quenching.

Protocol 3: Thiolation with Thiolates

Thioethers are important functional groups in many biologically active molecules. Their synthesis via SNAr provides a direct route to these valuable compounds.

Materials:

  • 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

  • Thiol (aliphatic or aromatic, 1.1 equivalents)

  • Base (e.g., K₂CO₃, NaH, or Et₃N, 1.2 equivalents)

  • Anhydrous solvent (e.g., DMF, ACN, or THF)

  • Reaction vessel

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.1 eq.) in an anhydrous solvent under an inert atmosphere, add the base (1.2 eq.). Stir for 15-30 minutes at room temperature to form the thiolate.

  • Add 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 eq.) to the thiolate solution.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-80 °C) as needed. Thiols are generally very potent nucleophiles and reactions often proceed under mild conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up as described in the previous protocols. [5]6. Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Thiolate Formation: Similar to alkoxylation, the thiolate is the active nucleophile. A variety of bases can be used for its formation, with the choice often depending on the acidity of the thiol.

  • Mild Conditions: Due to the high nucleophilicity of sulfur, these reactions can often be conducted at lower temperatures compared to amination or alkoxylation.

Data Summary: Representative SNAr Conditions

The following table summarizes typical reaction conditions for the SNAr of chloro-heterocycles with various nucleophiles, providing a predictive framework for the functionalization of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
Amines AnilineK₂CO₃DMF120-14060-90
MorpholineCs₂CO₃DMSO100-12075-95
BenzylamineDIEAn-BuOH100-12070-90
Alkoxides Sodium MethoxideNaOMeMethanolReflux70-95
Sodium PhenoxideNaHTHF/DMF60-8065-85
Thiols ThiophenolK₂CO₃ACN50-7080-98
EthanethiolNaHTHFRT-5085-98

Yields are estimates based on reactions with structurally similar chloro-heterocycles and will be dependent on the specific substrate and reaction optimization.

Characterization of Products

The successful synthesis of the C4-substituted thiazolo[4,5-c]pyridine derivatives can be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will show the disappearance of the signal corresponding to the proton at the C4-position (if present in a precursor) and the appearance of new signals corresponding to the introduced nucleophile. Changes in the chemical shifts of the remaining pyridine and thiazole protons will also be observed. [6][7]* Mass Spectrometry (MS): Will confirm the molecular weight of the product, consistent with the substitution of the chlorine atom with the nucleophile. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [7]* Infrared (IR) Spectroscopy: Can be used to identify the presence of new functional groups, such as N-H stretches for amines or C-O stretches for ethers.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a robust and versatile method for the synthesis of a diverse array of derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to readily introduce amine, ether, and thioether functionalities at the C4-position opens up numerous avenues for the development of novel therapeutic agents and functional materials. Further exploration of less common nucleophiles and the development of catalytic SNAr conditions will continue to enhance the utility of this valuable synthetic transformation.

References

  • Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, vii, 225-235.
  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • Clark, A. M., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistrySelect, 1(10), 2269-2274.
  • Vaia. (n.d.). Problem 27 4-chloropyridine reacts with sod.... [Link]

  • Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... [Link]

  • Kaczor, A. A., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Molecules, 17(12), 14466-14483.

Sources

Application Note: High-Throughput Preparation of Thiazolo[4,5-c]pyridine Compound Libraries from 4-Chloro Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The thiazolo[4,5-c]pyridine scaffold is a highly privileged heterocyclic pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal candidate for scaffold hopping, often replacing benzimidazoles, oxazoles, or benzothiazoles to improve metabolic stability and membrane permeability.

Recently, thiazolo[4,5-c]pyridine derivatives have demonstrated profound efficacy across diverse therapeutic areas. For instance, they have been optimized as potent Survival Motor Neuron (SMN) protein stabilizers for the treatment of Spinal Muscular Atrophy (SMA) 1[1]. In the infectious disease space, structure-guided optimization of this core led to the discovery of TCA007, a highly potent DprE1 inhibitor for the treatment of drug-resistant tuberculosis 2[2].

To support the rapid discovery of such clinical candidates, robust methodologies for generating diverse thiazolo[4,5-c]pyridine libraries are essential. This guide details the chemical rationale and field-proven protocols for synthesizing these libraries utilizing highly reactive 4-chloro pyridine precursors.

Chemical Rationale: The 4-Chloro Advantage

The synthesis of the thiazolo[4,5-c]pyridine core relies fundamentally on Nucleophilic Aromatic Substitution (S_NAr) followed by intramolecular cyclization. The choice of a 4-chloro precursor (such as 4-chloro-3-nitropyridine or 4-chloro-3-aminopyridine) is highly deliberate:

  • Electronic Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect (-I and -M), severely depleting electron density at the C-2 and C-4 positions. When coupled with a 3-nitro group, the C-4 position becomes exceptionally electrophilic.

  • HSAB Compatibility: Sulfur nucleophiles (e.g., thioureas, thioamides, xanthates) are highly polarizable "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they exhibit preferential reactivity toward the "soft" electrophilic C-4 carbon, facilitating rapid S_NAr displacement of the chloride leaving group.

  • Thermodynamic Driving Force: Following the S_NAr event, the proximity of the 3-position substituent (nitro or amine) allows for an in situ intramolecular ring closure. This cyclization is thermodynamically driven by the formation of a stable, fused bicyclic heteroaromatic system 3[3].

Synthetic Workflows & Library Design

Depending on the desired points of diversity, two primary workflows are utilized in parallel library synthesis. Route A utilizes microwave irradiation for direct, one-pot library generation, while Route B utilizes a versatile 2-thiol intermediate for divergent late-stage functionalization.

SyntheticWorkflow P1 4-Chloro-3-nitropyridine (Highly Electrophilic) R1 Thioureas / Thioamides + Microwave (135°C) P1->R1 P2 4-Chloro-3-aminopyridine (Moderate Electrophile) R2 Potassium Ethyl Xanthate + Heat (130°C) P2->R2 I1 SNAr & In Situ Reduction R1->I1 I2 Thiazolo[4,5-c]pyridine-2-thiol (Versatile Intermediate) R2->I2 D1 Direct Library Generation (2-Amino/2-Alkyl Derivatives) I1->D1 D2 Alkylation / Amination (Divergent Diversification) I2->D2 D2->D1 Merge to Final Library

Figure 1: Divergent synthetic workflows for thiazolo[4,5-c]pyridine library generation.

Quantitative Data & Optimization

Table 1: Comparison of Synthetic Routes for Thiazolo[4,5-c]pyridine Core Generation

RoutePrecursorReagentsSolventTemp / TimeTypical YieldKey Advantage
A (One-Pot) 4-Chloro-3-nitropyridineDiverse Thioureas (4.0 eq)DMF or Sulfolane135 °C / 45 min (MW)20–60%Rapid, single-step direct generation of final library compounds.
B (Divergent) 4-Chloro-3-aminopyridinePotassium ethyl xanthateDMF130 °C / 24 h (Thermal)50–75%Highly scalable; produces a versatile 2-thiol core for late-stage S-alkylation.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis (Nitropyridine Route)

Objective: Rapid parallel generation of 2-aminothiazolo[4,5-c]pyridines.

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 mmol) and the desired thiourea derivative (4.0 mmol) in anhydrous DMF (4.0 mL).

    • Causality: An excess of thiourea (4.0 equiv) is absolutely critical. It acts not only as the nucleophile for the initial S_NAr but also as the in situ reducing agent to convert the intermediate nitro group to an amine, enabling the subsequent cyclization 3[3]. DMF is chosen because its high dipole moment stabilizes the Meisenheimer complex transition state during the S_NAr step.

  • Microwave Irradiation: Seal the vial and irradiate at 135 °C for 45 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy, rapidly overcoming the high activation barrier of the cyclization step while avoiding the thermal degradation (tarring) often seen in conventional prolonged heating.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO3. Concentrate the organic layer in vacuo and purify via high-throughput preparative HPLC.

Protocol B: Divergent Synthesis via 2-Thiol Intermediate (Aminopyridine Route)

Objective: Scalable core synthesis for late-stage electrophilic diversification.

  • Core Formation: Combine 4-chloro-3-aminopyridine (1.0 mmol) and potassium ethyl xanthate (2.2 mmol) in DMF (2.5 mL). Stir thermally at 130 °C for 24 hours 4[4].

    • Causality: The 3-amino group is electron-donating, reducing the electrophilicity of the C-4 position compared to the nitro analog. Therefore, a highly reactive nucleophile (xanthate) and extended thermal conditions are required to drive the S_NAr and concurrent cyclization.

  • Precipitation & Isolation: Cool the mixture and pour into ice-cold water. Adjust to pH 4 using 1M HCl. Collect the resulting brown precipitate by vacuum filtration.

  • Library Diversification (S-Alkylation): React the isolated 2-thiol (0.5 mmol) with various alkyl halides (0.6 mmol) in the presence of K2CO3 (1.0 mmol) in CH3CN at room temperature for 4 hours.

    • Causality: K2CO3 is a mild base sufficient to deprotonate the acidic thiol (pKa ~6), ensuring strict chemoselectivity for S-alkylation over N-alkylation due to the greater nucleophilicity of the resulting sulfur anion.

Troubleshooting & Self-Validating Quality Control

To ensure a self-validating system, researchers must integrate the following in-process controls:

  • Visual Checkpoints: During the S_NAr step in Protocol A, the displacement of the 4-chloro group typically results in a distinct color change (from pale yellow to deep orange/red) due to the formation of the Meisenheimer complex. If this color change is absent, verify the moisture content of the solvent; water can competitively hydrolyze the 4-chloro precursor to an unreactive 4-hydroxypyridine derivative.

  • Isoelectric Precipitation (Protocol B): The precipitation at pH 4 selectively isolates the thiazolo[4,5-c]pyridine-2-thiol (which is zwitterionic/amphoteric) while leaving unreacted starting materials and water-soluble by-products in the filtrate. A failure to precipitate indicates incomplete S_NAr conversion.

  • LC-MS & NMR Validation: LC-MS analysis of the crude mixture must show the target mass (M+H) with the characteristic loss of the chlorine isotopic pattern (the absence of the 3:1 ^35Cl/^37Cl ratio confirms complete displacement). In ^1H NMR, the successful cyclization is marked by the diagnostic downfield shift of the pyridine protons and the complete disappearance of the C-4 proton signal from the starting material.

References

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[4,5-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas, Journal of Heterocyclic Chemistry,3

  • Tuberculosis Drug Discovery: Challenges and New Horizons, Journal of Medicinal Chemistry, 2

  • An Academic Laboratory's Approach for Discovering CNS-Active Drug-Like Small Molecules for the Treatment of SMA, Trends in CNS Drug Discovery, 1

  • Developing nucleophilic nitrenoids for the synthesis of complex heterocycles, University of Birmingham, 4

Sources

Application Notes and Protocols: 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolo[4,5-c]pyridine Scaffold as a Privileged Structure in Agrochemicals

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the fused thiazolo[4,5-c]pyridine ring system has emerged as a structure of significant interest.[1][2] This scaffold is considered a "privileged" structure because its derivatives have demonstrated a remarkable breadth of biological activities, including potent herbicidal, fungicidal, and insecticidal properties.[2][3][4] The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic and steric profile, enabling interaction with a wide array of biological targets in pests and pathogens.

The specific compound, 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine , represents a promising, yet underexplored, candidate for agrochemical lead discovery. The substituents on this core structure are critical to its potential bioactivity:

  • The 4-chloro group is a key reactive site, allowing for nucleophilic substitution, which can be used to generate diverse chemical libraries for structure-activity relationship (SAR) studies.[1] It also enhances the lipophilicity of the molecule, potentially improving its penetration through biological membranes.

  • The 2-(methoxymethyl) group influences the molecule's polarity and hydrogen bonding capacity, which can be crucial for specific binding to target enzymes or receptors.

This document serves as a comprehensive technical guide for researchers exploring the potential of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine. It provides insights into its synthesis, proposes protocols for biological screening, and discusses potential mechanisms of action based on established knowledge of related compounds.

Part 1: Synthesis and Chemical Reactivity

Proposed Synthetic Protocol

The synthesis can be envisioned as a multi-step process starting from a substituted pyridine derivative, followed by the construction of the fused thiazole ring.

Protocol 1: Synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • 2,3,4-trichloropyridine

  • Methoxyacetamide

  • Lawesson's Reagent

  • Phosphorus oxychloride (POCl₃)

  • Solvents: Dichloromethane (DCM), Toluene, Dimethylformamide (DMF)

  • Reagents for workup: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

Methodology:

Step 1: Amination of 2,3,4-trichloropyridine

  • To a solution of 2,3,4-trichloropyridine (1.0 eq) in anhydrous DMF, add methoxyacetamide (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 3,4-dichloro-2-(methoxyacetamido)pyridine.

Causality: This step selectively substitutes the most reactive chlorine atom at the 2-position of the pyridine ring with the amine from methoxyacetamide, setting the stage for the subsequent cyclization.

Step 2: Thionation

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq) portion-wise to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography.

Causality: Lawesson's reagent is a highly effective thionating agent that converts the amide carbonyl group into a thioamide, which is essential for the upcoming cyclization to form the thiazole ring.

Step 3: Cyclization and Chlorination

  • Carefully add the crude thioamide from Step 2 to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Causality: POCl₃ acts as both a dehydrating agent to facilitate the electrophilic cyclization of the thioamide onto the pyridine ring and as a chlorinating agent to maintain the chloro-substituent at the 4-position.

Synthetic Workflow Diagram

G A 2,3,4-trichloropyridine + Methoxyacetamide B Step 1: Amination (K2CO3, DMF, 90°C) A->B C 3,4-dichloro-2-(methoxyacetamido)pyridine B->C D Step 2: Thionation (Lawesson's Reagent, Toluene) C->D E Thioamide Intermediate D->E F Step 3: Cyclization/Chlorination (POCl3, Reflux) E->F G 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine F->G

Caption: Proposed synthetic workflow for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Part 2: Agrochemical Applications and Screening Protocols

The thiazolo[4,5-c]pyridine scaffold is a versatile starting point for discovering new herbicides, insecticides, and fungicides. The following sections outline the potential applications and provide generalized protocols for preliminary biological screening.

Potential as an Insecticide

Hypothesis: Pyridine-based insecticides often act on the insect nervous system.[6] Derivatives of N-pyridylpyrazole containing thiazoles have shown significant insecticidal activity against lepidopteran pests.[7] Furthermore, some novel pyridine alkylsulfone insecticides have been identified as inhibitors of the vesicular acetylcholine transporter (VAChT), representing a newer mode of action.[8] It is plausible that 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine could exhibit neurotoxic effects in insects.

Potential Target Pests:

  • Sucking Pests: Aphids, whiteflies, leafhoppers (sap-feeding insects).[9]

  • Lepidopteran Pests: Diamondback moth (Plutella xylostella), armyworms (Spodoptera spp.).[7]

Protocol 2: Preliminary Insecticidal Screening (Leaf-Dip Bioassay)

Objective: To assess the contact and ingestion toxicity of the compound against a model insect like the diamondback moth (Plutella xylostella).

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of the title compound in acetone or DMSO. Create a dilution series (e.g., 100, 50, 25, 10, 5 mg/L) in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip cabbage leaf discs (approx. 5 cm diameter) into each test solution for 10-15 seconds. Allow the discs to air dry completely. A control disc should be dipped in the surfactant solution without the test compound.

  • Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce 10-15 third-instar larvae of P. xylostella into each dish.

  • Incubation: Seal the petri dishes and incubate at 25±1 °C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Potential as a Fungicide

Hypothesis: Thiazole and pyrimidine derivatives are well-established scaffolds in fungicide development.[10][11] Hybrids of thiazolo-pyrimidines have shown significant activity against both filamentous and yeast-like fungi.[12] The title compound could potentially inhibit key fungal enzymes or disrupt cell membrane integrity.

Potential Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Pyricularia oryzae (Rice blast)

  • Phytophthora infestans (Late blight)

Protocol 3: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

Objective: To evaluate the compound's ability to inhibit the growth of pathogenic fungi.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the test compound at various concentrations (e.g., 100, 50, 25, 10, 1 µg/mL) after autoclaving and cooling to ~50 °C. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Measurement: When the mycelial growth in the control plate (PDA without compound) reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates.

  • Data Analysis: Calculate the percentage of inhibition relative to the control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Potential as a Herbicide

Hypothesis: Certain fused pyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridines, are known to possess potent herbicidal activities against a broad spectrum of weeds.[13] Some picolinic acid derivatives act as synthetic auxin herbicides, disrupting plant growth.[14] The thiazolo[4,5-c]pyridine core could interfere with essential plant biochemical pathways.

Potential Target Weeds:

  • Broadleaf weeds: Amaranthus retroflexus (Redroot pigweed), Brassica juncea (Indian mustard).

  • Grasses: Echinochloa crus-galli (Barnyard grass).

Protocol 4: Pre-emergence Herbicidal Screening

Objective: To assess the compound's ability to inhibit seed germination and seedling emergence.

Methodology:

  • Soil Preparation: Fill small pots or trays with a standard potting mix.

  • Sowing: Sow seeds of the target weed species at a uniform depth.

  • Compound Application: Prepare aqueous solutions of the test compound at various application rates (e.g., 250, 125, 62.5 g a.i./ha). Spray the solution uniformly over the soil surface.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, assess the percentage of weed emergence and the overall plant health (stunting, chlorosis, necrosis) compared to an untreated control.

Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening & Analysis A Test Compound 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine B Insecticidal Assay (Leaf-Dip, P. xylostella) A->B C Fungicidal Assay (Mycelial Inhibition, B. cinerea) A->C D Herbicidal Assay (Pre-emergence) A->D E Determine LC50 / EC50 B->E C->E D->E F Broad-spectrum Testing E->F G Mode of Action Studies F->G

Caption: General workflow for the biological evaluation of a novel agrochemical candidate.

Part 3: Potential Mechanism of Action

Understanding the mechanism of action (MoA) is crucial for developing a successful agrochemical, as it helps in managing resistance and understanding selectivity. Based on related structures, we can hypothesize a primary MoA.

Hypothesized Insecticidal MoA: Neurotransmission Disruption

Many successful insecticides, particularly those containing pyridine rings, target the insect's nervous system.[6] A plausible MoA for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is the disruption of cholinergic signaling, which is vital for nerve-muscle communication in insects.

One potential target is the vesicular acetylcholine transporter (VAChT) .[8] This transporter is responsible for loading the neurotransmitter acetylcholine (ACh) into synaptic vesicles before its release into the synapse. Inhibition of VAChT would deplete the supply of releasable ACh, leading to a failure of synaptic transmission, paralysis, and eventual death of the insect.

Proposed Signaling Pathway Disruption

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh_Synth Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_Synth->VAChT ACh Vesicle Synaptic Vesicle (with ACh) VAChT->Vesicle loads Release ACh Release Vesicle->Release Receptor Nicotinic ACh Receptor (nAChR) Release->Receptor ACh binds Signal Signal Propagation (Muscle Contraction) Receptor->Signal Inhibitor Thiazolo[4,5-c]pyridine Derivative Inhibitor->VAChT INHIBITION

Sources

Troubleshooting & Optimization

overcoming solubility issues of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the handling of fused bicyclic heteroaromatics. 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine presents unique physicochemical challenges that can derail synthesis, purification, and biological assays if not properly managed.

This guide is engineered to provide you with the thermodynamic causality behind these solubility issues and field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Insolubility (Mechanistic Overview)

Before troubleshooting, we must understand why 4-chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine resists solvation.

The thiazolo[4,5-c]pyridine core is a rigid, highly planar fused heterocyclic system. This architecture promotes extensive intermolecular π−π stacking in the solid state, leading to an exceptionally high crystal lattice energy. As established in recent pharmaceutical literature, high-aromatic-ring-count molecules inherently suffer from solubility limitations because the thermodynamic stability of their crystalline form strongly resists solvent disruption[1].

Furthermore, the 4-chloro substituent increases the compound's overall lipophilicity, while the basic pyridine nitrogen and thiazole sulfur create localized dipoles. This structural dichotomy means the molecule is too polar to dissolve efficiently in non-polar hydrocarbons (like hexanes) but too lipophilic to dissolve in highly polar protic solvents (like water or methanol)[2].

DissolutionLogic Solid Solid State (High Lattice Energy) PiStack Strong π-π Stacking (Planar Core) Solid->PiStack Dipole Dipole-Dipole Interactions (Pyridine N, Thiazole) Solid->Dipole Solvent Solvent Selection Strategy PiStack->Solvent Dipole->Solvent Aprotic Polar Aprotic (DMF, DMSO) Disrupts Dipoles Solvent->Aprotic Halogenated Halogenated (DCM, CHCl3) Solvates π-Cloud & Cl Solvent->Halogenated Ether Cyclic Ethers (THF, Dioxane) H-Bond Acceptors Solvent->Ether Solvated Solvated State (Thermodynamically Stable) Aprotic->Solvated Halogenated->Solvated Ether->Solvated

Logical framework for overcoming high lattice energy in fused heterocycles.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), my starting material precipitates out of the toluene/water mixture. How can I resolve this? A1: Toluene is a non-polar solvent with a low dielectric constant ( ϵ=2.4 ), which is insufficient to disrupt the strong dipole-dipole interactions of the thiazolopyridine core. When water is added, the lipophilic 4-chloro group forces the molecule to aggregate at the biphasic interface, causing precipitation. Solution: Switch your organic phase to a polar aprotic solvent like 1,4-Dioxane or DMF. 1,4-Dioxane effectively solvates the basic pyridine nitrogen and the methoxymethyl ether group via its oxygen lone pairs, breaking the crystal lattice. DMF ( ϵ=36.7 ) provides even greater solvating power for fused heteroaromatics[3].

Q2: I am losing product during aqueous workup because it crashes out at the liquid-liquid interface. What is the best extraction solvent? A2: Pure ethyl acetate ( ϵ=6.0 ) often lacks the polarizability required to solvate planar fused heterocycles efficiently. Solution: Use Dichloromethane (DCM) or a mixed solvent system. Halogenated solvents like DCM interact favorably with the 4-chloro substituent and the polarizable aromatic π -cloud via dispersion forces. If you must avoid halogenated solvents, use a 3:1 mixture of Ethyl Acetate and Tetrahydrofuran (THF). The THF acts as a powerful co-solvent, providing hydrogen-bond acceptors to coordinate with the heteroaromatic system.

Q3: How do I prevent the compound from precipitating when diluting a DMSO stock solution into aqueous assay buffers for in vitro testing? A3: "Crash-out" occurs because the rapid shift in the dielectric constant forces the lipophilic compound out of solution before it can partition into the buffer. Solution: Employ a "step-down" dilution methodology. Instead of adding DMSO directly to the aqueous buffer, pre-spike the buffer with a surfactant (e.g., 0.1% Tween-20) or a co-solvent (e.g., 5% PEG-400). The surfactant forms micelles that encapsulate the lipophilic 4-chloro-thiazolopyridine core, maintaining it in a pseudo-solvated state.

SolventSelection Start 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine Solubility Issue App Identify Downstream Application Start->App Synth Organic Synthesis (e.g., Cross-Coupling) App->Synth NMR Structural Characterization (NMR) App->NMR Workup Aqueous Workup & Extraction App->Workup Assay In Vitro Assay Stock Prep App->Assay SynthSolv Use Polar Aprotic: DMF, NMP, or 1,4-Dioxane (Avoid pure Toluene) Synth->SynthSolv NMRSolv Primary: DMSO-d6 Secondary: CDCl3 (Requires >5 mg/mL) NMR->NMRSolv WorkupSolv Use DCM or EtOAc:THF (3:1) mixture Workup->WorkupSolv AssaySolv 100% DMSO Stock Dilute dropwise into pre-warmed buffer Assay->AssaySolv

Diagnostic decision tree for selecting optimal solvents based on downstream applications.

Part 3: Quantitative Solubility Data

To aid in experimental design, the following table summarizes the typical solubility profile of 4-chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Suitability
Non-PolarHexanes1.8< 0.1Poor (Do not use)
AromaticToluene2.41 - 2Poor
EsterEthyl Acetate6.05 - 10Moderate (Workup only)
EtherTHF7.540 - 60Good (Co-solvent)
HalogenatedDichloromethane9.130 - 50Good (Extraction)
Polar AproticDMF36.7> 100Excellent (Synthesis)
Polar AproticDMSO46.7> 100Excellent (Assay/NMR)

Part 4: Self-Validating Experimental Protocols

Protocol A: Biphasic Extraction of Thiazolo[4,5-c]pyridines

Objective: Prevent interfacial precipitation during post-reaction aqueous workup.

  • Quench & Dilute: Quench the reaction mixture with water. Do not attempt to extract immediately.

  • Solvent Addition: Add a 3:1 volumetric mixture of Ethyl Acetate and THF to the aqueous layer. The THF disrupts the π−π stacking that causes interfacial aggregation.

  • Agitation: Shake vigorously in a separatory funnel and vent.

  • Self-Validation Check: Observe the separatory funnel after 2 minutes of resting. The organic layer must be completely transparent. If a cloudy interfacial "rag layer" persists, the lattice disruption is incomplete; add an additional 5% v/v of THF to the organic phase until absolute optical clarity is achieved.

  • Separation: Isolate the organic layer and dry over anhydrous Na2​SO4​ .

Protocol B: Preparation of Stable Biological Assay Stocks

Objective: Create an aqueous-compatible stock solution without compound crash-out.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until fully dissolved.

  • Buffer Preparation: Pre-warm the target aqueous assay buffer to 37°C. Spike the buffer with 0.1% Tween-20 to lower the surface tension and provide hydrophobic micelle cores.

  • Step-Down Dilution: While vortexing the pre-warmed buffer continuously, add the DMSO stock dropwise (1 μ L per second) to reach the final assay concentration (e.g., 10 μ M).

  • Self-Validation Check: Hold the final assay solution against a dark background under a strong light source. It must exhibit zero Tyndall effect (light scattering). If a laser pointer beam is visible passing through the liquid, colloidal aggregation has occurred, indicating the step-down dilution was too rapid or the surfactant concentration is too low.

References

  • Source: International Journal of Pharmacy and Pharmaceutical Research (humanjournals.com)
  • Source: American Chemical Society (acs.org)
  • Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized key literature findings and practical field experience to help you navigate the complexities of this specific transformation.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to electron-deficient and heteroaromatic substrates like 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine presents unique challenges.[1][2] The presence of the thiazolo[4,5-c]pyridine core, with its multiple nitrogen atoms, can lead to catalyst inhibition and other side reactions.[2][3] This guide will address these specific issues head-on.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the Suzuki-Miyaura coupling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

Question 1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of this substrate often points to issues with the catalytic cycle, specifically oxidative addition or catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The C-Cl bond in 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is relatively unreactive. Therefore, a high-activity catalyst system is crucial.

    • Palladium Precursor: While Pd(PPh₃)₄ is a common starting point, consider more active pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.[2][3]

    • Ligand Selection: Electron-rich and bulky phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[4][5][6] Ligands like SPhos, XPhos, or RuPhos are often effective for heteroaryl chlorides.[7] The nitrogen atoms in your substrate can coordinate to the palladium center, leading to catalyst deactivation; bulky ligands can help mitigate this.[3][5]

  • Inert Atmosphere: The Pd(0) active species is sensitive to oxygen.[8] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas for at least 30 minutes.[3][9]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures.[3][8] Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) which can be more robust.

    • Solvent and Base: Ensure your solvent is anhydrous and your base is of high quality. Water content can affect the reaction, though in some cases, aqueous solvent mixtures can be beneficial for heteroaromatic substrates.[10][11][12]

Question 2: My reaction is producing a significant amount of homocoupled product from the boronic acid. What can I do to minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of Pd(II) species and oxygen.[8]

  • Proper Degassing: As mentioned above, rigorous exclusion of oxygen is critical to minimize homocoupling.[8]

  • Palladium(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) in the catalytic cycle can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[8] Using a Pd(0) source like Pd₂(dba)₃ might be advantageous.

  • Stoichiometry: A slight excess of the aryl chloride (1.1 to 1.2 equivalents) relative to the boronic acid can sometimes suppress homocoupling.

Question 3: I'm seeing decomposition of my starting material or product. What reaction parameters should I adjust?

Answer:

Decomposition can be caused by harsh reaction conditions, particularly high temperatures and strongly basic environments.

  • Temperature: While higher temperatures are often needed to activate the C-Cl bond, excessive heat can lead to degradation. Screen a range of temperatures, starting from around 80 °C and gradually increasing to 100-120 °C if necessary.[9] Microwave irradiation can sometimes provide the necessary energy in a shorter time, potentially reducing decomposition.[3]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[13][14]

    • Strong bases like NaOH or KOH can promote side reactions and decomposition.

    • Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[1][9] The choice of base is often solvent-dependent, so a screening of different base/solvent combinations is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for the Suzuki-Miyaura coupling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine?

While there is no single "best" system for all coupling partners, a good starting point for this challenging substrate would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] Catalyst loading should typically be in the range of 1-5 mol%.[1]

Q2: Which solvent should I use?

The choice of solvent can have a significant impact on the reaction.[10][15] Common solvents for Suzuki-Miyaura couplings include:

  • Aprotic Solvents: 1,4-Dioxane, THF, and toluene are frequently used.[8]

  • Polar Aprotic Solvents: DMF or acetonitrile can be effective, but their impact on selectivity should be considered.[15]

  • Aqueous Mixtures: For heteroaromatic substrates, a mixture of an organic solvent with water (e.g., 1,4-Dioxane/water or THF/water) can be beneficial.[10][11][12] Water can help to dissolve the inorganic base and may play a role in the catalytic cycle.

A screening of solvents is highly recommended for optimization.

Q3: What is the role of the base in the Suzuki-Miyaura coupling?

The base plays a crucial role in the catalytic cycle.[13] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex).[13][16][17][18] This boronate then undergoes transmetalation with the palladium(II) complex. The choice and amount of base can influence the reaction rate and selectivity.[13][16]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Data Presentation

Table 1: Recommended Starting Conditions for Parameter Screening

ParameterRecommended RangeRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂High activity precursors suitable for challenging substrates.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands to promote oxidative addition and prevent catalyst deactivation.[5][6]
Catalyst Loading 1 - 5 mol%A typical range for optimization; lower loadings may be possible once conditions are optimized.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder inorganic bases are generally well-tolerated.[1][9]
Base Equivalents 2 - 3 eq.Sufficient to activate the boronic acid and drive the reaction.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, THFA range of common solvents and aqueous mixtures to screen.[10][11][12]
Temperature 80 - 120 °CNecessary to activate the C-Cl bond; screen for optimal balance between reactivity and stability.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine:

  • To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 mmol), the desired boronic acid or boronate ester (1.1 - 1.2 mmol), and the base (2.0 - 3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Under a positive flow of inert gas, add the palladium precatalyst (0.01 - 0.05 mmol) and the ligand (0.011 - 0.055 mmol).

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][8][19] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Base) PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no product formation.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Screen_Catalyst Screen Catalyst System (Precatalyst + Ligand) Check_Inert->Screen_Catalyst If still low conversion Success Improved Conversion Check_Inert->Success If issue identified and resolved Screen_Base_Solvent Screen Base and Solvent Combination Screen_Catalyst->Screen_Base_Solvent If still low conversion Screen_Catalyst->Success If optimized Optimize_Temp Optimize Temperature Screen_Base_Solvent->Optimize_Temp If still low conversion Screen_Base_Solvent->Success If optimized Check_Reagents Check Reagent Quality (Boronic Acid, etc.) Optimize_Temp->Check_Reagents If still low conversion Optimize_Temp->Success If optimized Check_Reagents->Success If issue identified and resolved

Caption: A systematic workflow for troubleshooting low reaction conversion.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchGate. (URL: [Link])

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. (URL: [Link])

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (URL: [Link])

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (URL: [Link])

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (URL: [Link])

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (URL: [Link])

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. (URL: [Link])

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - cata log.lib.ky. (URL: [Link])

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

HPLC method development and peak resolution for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine and its derivatives.

Core Method Development Strategy & Diagnostics

MethodDev A 1. Analyte Profiling (Weak Base, Lipophilic Core) B 2. Stationary Phase (Type B Silica / Phenyl-Hexyl) A->B C 3. Mobile Phase pH (pH < 3 to Suppress Silanols) B->C D 4. Gradient & Modifier (MeOH for H-Bonding) C->D E 5. System Suitability (Rs > 2.0, As < 1.2) D->E

Caption: Sequential logic for HPLC method development of thiazolopyridine derivatives.

FAQ 1: Why does 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine exhibit severe peak tailing on standard C18 columns?

Expert Insight: The thiazolo[4,5-c]pyridine core contains two nitrogen atoms. While the electronegative 4-chloro substituent reduces the basicity of the adjacent pyridine nitrogen via inductive effects, the molecule retains enough basic character to undergo secondary interactions. On older Type A silica columns, these basic nitrogens interact with acidic residual silanol groups (Si-O⁻) via ion-exchange mechanisms, leading to asymmetric, right-skewed peaks[1]. Resolution: Transition to high-purity Type B silica columns, which feature lower metal content and reduced silanol activity[1]. Furthermore, operating at a low mobile phase pH (e.g., pH 2.5) ensures that both the analyte is fully protonated and the residual silanols are neutralized (Si-OH), effectively mitigating secondary ion-exchange interactions[2].

FAQ 2: How do I resolve the target compound from its des-chloro and hydrolysis impurities?

Expert Insight: The 4-chloro group significantly increases the hydrophobicity of the molecule. In reversed-phase chromatography, the des-chloro impurity will predictably elute before the active pharmaceutical ingredient (API). Conversely, the 2-(methoxymethyl) ether linkage is susceptible to acidic hydrolysis, yielding a 2-(hydroxymethyl) degradant. This degradant is highly polar and will elute near the void volume. Resolution: If a standard C18 stationary phase fails to provide baseline resolution ( Rs​≥2.0 ) between the des-chloro impurity and the parent peak, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases exploit π−π and dipole-dipole interactions with the fused heteroaromatic system, offering orthogonal selectivity that amplifies small structural differences like halogenation[3].

Quantitative Data: Column & pH Screening

To establish a self-validating protocol, we evaluated the retention and peak symmetry of the target analyte across various conditions.

Table 1: Effect of Stationary Phase and pH on Peak Symmetry ( As​ ) and Resolution ( Rs​ )

Column Chemistry (50 x 4.6 mm, 3 µm)Mobile Phase pHOrganic ModifierTailing Factor ( As​ )Resolution ( Rs​ ) from Des-chloro
Standard C18 (Non-endcapped)6.8 (Phosphate)Acetonitrile2.45 (Fail)1.2 (Co-elution)
Type B C18 (Endcapped)2.5 (Formate)Acetonitrile1.15 (Pass)1.8 (Marginal)
Polar-Embedded C182.5 (Formate)Methanol1.08 (Pass)1.9 (Marginal)
Phenyl-Hexyl2.5 (Formate)Methanol1.12 (Pass)2.6 (Optimal)

Note: As​ measured at 5% peak height. Rs​≥2.0 is required for robust quantification.

Step-by-Step Methodology: Optimized Stability-Indicating Protocol

This protocol is designed to ensure self-validation through system suitability testing (SST) prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to 2.5 using MS-grade Formic Acid. Causality: The low pH ensures the thiazole and pyridine nitrogens are fully protonated, while neutralizing residual silanols to prevent tailing[4].

  • Organic Phase (B): 100% HPLC-grade Methanol. Causality: Methanol provides better selectivity for resolving the methoxymethyl ether from its hydroxymethyl degradant compared to Acetonitrile, due to its hydrogen-bonding capabilities.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 100 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Caution: Do not exceed 40°C. The methoxymethyl group can undergo acid-catalyzed hydrolysis at elevated temperatures in the presence of the pH 2.5 buffer.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to retain polar hydrolysis products).

    • 2.0 - 10.0 min: 10% 70% B (Linear gradient to elute the main peak and lipophilic impurities).

    • 10.0 - 12.0 min: 70% 90% B (Column wash).

    • 12.0 - 15.0 min: 10% B (Re-equilibration).

Step 3: System Suitability Validation Inject a resolution standard containing 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine and its des-chloro analog. The system is validated only if:

  • Tailing factor ( As​ ) for the main peak is ≤1.2 .

  • Resolution ( Rs​ ) between the main peak and des-chloro impurity is ≥2.0 .

Troubleshooting Workflows

PeakTailing Start Issue: Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3? Start->CheckPH AdjustPH Lower pH with Formic Acid to protonate silanols CheckPH->AdjustPH No CheckCol Is Column Endcapped? CheckPH->CheckCol Yes Resolved Optimal Symmetry (As 1.0-1.2) AdjustPH->Resolved ChangeCol Switch to Type B Silica or Polar-Embedded C18 CheckCol->ChangeCol No CheckCol->Resolved Yes ChangeCol->Resolved

Caption: Decision tree for diagnosing and resolving peak tailing in basic analytes.

FAQ 3: I am observing peak fronting instead of tailing. What is the mechanism, and how do I correct it?

Expert Insight: While tailing is typically a stationary phase interaction issue, fronting is almost exclusively a thermodynamic or injection-solvent phenomenon. If the sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile or DMSO) and injected into a highly aqueous mobile phase (e.g., 10% B), the analyte initially travels faster in the injection plug than in the bulk mobile phase. This localized disruption causes a "shark-fin" fronting peak[5]. Resolution: Dilute the sample diluent to match the initial mobile phase conditions (e.g., ≤20% organic). If solubility of the lipophilic 4-chloro compound is compromised, reduce the injection volume to ≤2 µL to allow rapid mixing and dilution within the column head[5].

FAQ 4: Retention times are shifting earlier over multiple injections. Why?

Expert Insight: This symptom indicates stationary phase dewetting (often called phase collapse). If you start your gradient at 0% organic to retain the polar 2-(hydroxymethyl) degradant, the hydrophobic C18 chains can fold onto themselves to minimize contact with the highly polar aqueous environment, effectively expelling water from the pores and drastically reducing the accessible surface area[6]. Resolution: Ensure the initial gradient condition contains at least 5% organic modifier. Alternatively, switch to a polar-embedded or aqueous-stable C18 column, which contains hydrophilic groups within the alkyl chains specifically designed to resist phase collapse in 100% aqueous conditions[6].

References
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. 2

  • Method development & optimization - Sigma-Aldrich.3

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them - PharmaGuru. 5

  • Why Do Peaks Tail? - LC Troubleshooting Bible - LC Troubleshooting Bible. 1

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials.6

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - IOSR Journal of Pharmacy. 4

Sources

Technical Support Center: Long-Term Storage and Stability of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. The stability of your starting materials is paramount to achieving reproducible and reliable results. This guide provides in-depth, evidence-based protocols and troubleshooting advice to prevent degradation during long-term storage.

Section 1: Understanding the Molecule's Vulnerabilities

To effectively prevent degradation, we must first understand the compound's inherent chemical liabilities. The structure of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine contains several functional groups that are susceptible to specific degradation pathways.

Q1: What are the primary chemical liabilities of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine that can lead to degradation?

A1: The primary degradation risks for this molecule stem from three key areas of its structure: the chlorinated pyridine ring, the thiazole ring, and the methoxymethyl substituent.

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is a leaving group. In the presence of water or moisture, it can undergo nucleophilic substitution to form the corresponding 4-hydroxy-2-(methoxymethyl)thiazolo[4,5-c]pyridine.[1][2] This process can be accelerated by non-neutral pH conditions.

  • Photodegradation of the Thiazole Ring: Thiazole rings, as aromatic heterocyclic systems, can absorb UV and visible light.[3] This absorption of light energy can initiate photochemical reactions, leading to complex degradation pathways, including ring fragmentation or oxidation, especially in the presence of oxygen.[3][4]

  • Oxidation: The presence of atmospheric oxygen, particularly when combined with light exposure (photo-oxidation), can pose a threat to the thiazole moiety and potentially the methoxymethyl group.[2][3] Impurities in solvents or the compound itself can act as photosensitizers, accelerating this process.[3]

Below is a diagram illustrating the most probable degradation pathways.

parent 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (Stable) hydrolysis_product 4-Hydroxy-2-(methoxymethyl)thiazolo[4,5-c]pyridine parent->hydrolysis_product Moisture (H₂O) Hydrolysis photo_product Complex Degradation Products (e.g., Ring Cleavage, Oxides) parent->photo_product Light (UV/Visible) + O₂ Photodegradation / Oxidation

Caption: Potential degradation pathways for the target compound.

Section 2: Recommended Storage Protocols

Proper storage is the most effective strategy for preventing degradation. The following protocols are based on minimizing exposure to the key degradation drivers: moisture, light, and oxygen.

Q2: What are the ideal conditions for storing 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine in its solid state?

A2: For optimal long-term stability as a solid, the compound must be protected from the environment.

Protocol for Solid Storage:

  • Container: Use an amber glass vial with a PTFE-lined screw cap to block light and provide a tight seal.

  • Atmosphere: Before sealing, flush the vial with an inert gas (e.g., argon or dry nitrogen) to displace all atmospheric oxygen and moisture.

  • Moisture Control: For an extra layer of protection, place the sealed vial inside a secondary container (like a small desiccator or a heat-sealed pouch) with a desiccant.

  • Temperature: Store the container in a freezer, preferably at -20°C or below.

  • Equilibration: Before opening, ALWAYS allow the container to warm to room temperature completely. This prevents atmospheric moisture from condensing onto the cold solid.

ParameterRecommendationRationale
Temperature -20°C or belowSlows the rate of all chemical reactions.
Light Store in amber vials or wrapped in foilPrevents light-induced photodegradation.[3][5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and photo-oxidation.[2][3]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the chloro group.[2][6]
Q3: I need to store the compound in solution. What precautions should I take?

A3: Storing the compound in solution increases the risk of degradation, as molecular mobility is higher and solvent interactions can occur. Many pharmaceutical organizations store their screening collections as frozen DMSO solutions to mitigate degradation.[7]

Protocol for Solution Storage:

  • Solvent Choice: Use only high-purity, anhydrous-grade solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are common choices. Ensure the solvent is appropriate for your downstream application.

  • Preparation: Prepare solutions under an inert atmosphere using dry glassware.

  • Aliquoting: Prepare single-use aliquots in amber vials. This avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen with each use.

  • Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw and warm to room temperature before opening. Do not refreeze and reuse a thawed aliquot.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section helps you identify and troubleshoot potential degradation.

Q4: My solid compound has changed color (e.g., from white to yellow/brown). What does this mean and what should I do?

A4: A color change is a strong visual indicator of chemical degradation.[2][3] It often signifies the formation of conjugated impurities or oxidative byproducts. The compound should not be used for experiments where high purity is required. You should immediately perform an analytical check (e.g., HPLC, LC-MS) to assess the purity and attempt to identify the new, colored impurities.

Q5: My HPLC analysis shows a new peak that wasn't there before. How can I troubleshoot this?

A5: The appearance of a new peak is a quantitative sign of degradation or contamination. The troubleshooting workflow below can guide your investigation. The primary goal is to determine if the impurity is a degradation product and, if so, what caused it. Comparing the retention time and mass spectrum (if using LC-MS) to potential degradation products (like the hydrolyzed version) can provide definitive answers.

Q6: I'm seeing variable results in my experiments using the same batch of the compound. Could storage be the issue?

A6: Yes, inconsistent storage or handling can lead to variable levels of degradation over time, causing experimental irreproducibility. If you are not using single-use aliquots of a stock solution, the solution's purity may be decreasing with each use due to exposure to air, moisture, or light. It is crucial to re-verify the purity of the compound or stock solution if you suspect it is the source of variability.

start Observation: Unexpected Result or Visual Change check_purity Perform Purity Analysis (e.g., HPLC, LC-MS) start->check_purity decision_purity Is Purity < 95% or Are Impurities Present? check_purity->decision_purity review_storage Review Storage & Handling Records decision_purity->review_storage Yes end_stable Conclusion: Compound is Stable. Investigate Other Experimental Variables. decision_purity->end_stable No decision_protocol Was Protocol Followed? (Inert gas, Temp, Light, etc.) review_storage->decision_protocol end_degraded Conclusion: Compound Degraded. Quarantine Batch. decision_protocol->end_degraded No decision_protocol->end_degraded Yes correct_protocol Action: Implement Correct Storage Protocol. Re-synthesize or Order New Batch. end_degraded->correct_protocol

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Experimental Protocols for Quality Control

A self-validating system requires routine analytical checks. Here is a general protocol for assessing purity via High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Analysis by RP-HPLC

This method is a starting point and may require optimization for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the UV detector.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (e.g., 254 nm or 280 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks. A pure sample should show a single major peak. The appearance of new peaks, especially earlier eluting (more polar) ones, may indicate hydrolysis.

Section 5: Frequently Asked Questions (FAQs)

Q7: How often should I re-analyze the purity of my stored compound?

A7: For a critical long-term study, it is good practice to re-analyze the purity of your solid stock every 6-12 months. For working solutions, purity should be confirmed more frequently, or ideally, fresh solutions should be prepared from a validated solid stock.

Q8: Can I use a standard freezer (-20°C) for long-term storage?

A8: Yes, -20°C is generally acceptable for long-term storage of the solid, provided it is properly sealed under an inert atmosphere and protected from light. An ultra-low freezer (-80°C) provides an even greater margin of safety by further slowing degradation kinetics.

Q9: What is the impact of multiple freeze-thaw cycles on the compound stored in solution?

A9: Multiple freeze-thaw cycles are highly discouraged. Each cycle can introduce small amounts of atmospheric moisture and oxygen into the solution, leading to cumulative degradation. Furthermore, for some compounds, the process of freezing and thawing can cause them to fall out of solution, leading to inaccurate concentrations. This is why preparing single-use aliquots is a critical best practice.[7]

References

  • Benchchem. (2025). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Gálico, D. A., et al. (2021). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. [Link]

  • Jadhav, A., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC. [Link]

  • Barnett, C. J., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. Photoreaction pathways of thiazole (1). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Wikipedia. Boekelheide reaction. [Link]

  • Tumkevicius, S., et al. (2024). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS Applied Materials & Interfaces. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • ResearchGate. Proposed degradation pathways of THIA and associated enzymes. [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)
  • Gbohourou, H. A., et al. (2024). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. PMC. [Link]

  • Ramsey, M. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS Open. [Link]

  • Benchchem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • European Chlorinated Solvents Association. (2010). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Scientific Bioprocessing, Inc. (2025). Impact of Storage Conditions on Drug Shelf Life. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Thiazolo[4,5-c]pyridines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry for their diverse biological activities, which include potential antimicrobial and anticancer properties.[1][2] 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a key intermediate and a potential pharmacophore in this class. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex mixtures, for reaction monitoring, and for metabolite identification studies.

This guide provides an in-depth analysis of the predicted electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine. We will compare these pathways with those of structurally related compounds to establish a predictive framework for the fragmentation of this important class of molecules. The experimental protocols detailed herein are designed to be self-validating, ensuring researchers can confidently reproduce and verify these findings.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses.[3] For 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (Molecular Weight: 214.68 g/mol for isotopes ³⁵Cl, ¹²C, ¹H, ¹⁴N, ³²S), the initial ionization will likely produce a molecular ion [M]⁺˙. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the lability of the methoxymethyl side chain and the chloro substituent, as well as the stability of the heterocyclic core.

Pathway A: Fragmentation of the Methoxymethyl Side Chain

The 2-(methoxymethyl) group is a primary site for initial fragmentation due to the presence of the ether linkage.

  • Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond alpha to the thiazole ring, leading to the loss of a methoxymethyl radical (•CH₂OCH₃). This is a common pathway for ethers. This would result in a highly stable acylium-type cation at m/z 169.

  • Loss of Formaldehyde: An alternative pathway involves a rearrangement reaction leading to the loss of a neutral formaldehyde molecule (CH₂O, 30 Da). This would produce a fragment ion at m/z 184, corresponding to the 4-chloro-2-methylthiazolo[4,5-c]pyridine radical cation. This type of rearrangement is well-documented for similar structures.

  • Loss of Methoxy Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 183.

Pathway_A M [M]⁺˙ m/z 214 F1 [M - •CH₂OCH₃]⁺ m/z 169 M->F1 - •CH₂OCH₃ F2 [M - CH₂O]⁺˙ m/z 184 M->F2 - CH₂O F3 [M - •OCH₃]⁺ m/z 183 M->F3 - •OCH₃

Caption: Pathway A: Fragmentation of the methoxymethyl side chain.

Pathway B: Loss of Chlorine and Subsequent Fragmentations

The chloro substituent on the pyridine ring represents another key fragmentation site.

  • Loss of Chlorine Radical: The molecular ion can undergo cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in an ion at m/z 179. This is a characteristic fragmentation for chlorinated aromatic compounds.[4]

  • Sequential Fragmentation: The [M-Cl]⁺ ion can then undergo fragmentation of the side chain, for instance, by losing a formaldehyde molecule to yield a fragment at m/z 149.

Pathway_B M [M]⁺˙ m/z 214 F1 [M - •Cl]⁺ m/z 179 M->F1 - •Cl F2 [M - Cl - CH₂O]⁺ m/z 149 F1->F2 - CH₂O Pathway_C F_initial [M - •CH₂OCH₃]⁺ m/z 169 F_hcn [C₆H₂ClN₂S]⁺ m/z 142 F_initial->F_hcn - HCN

Caption: Pathway C: Ring cleavage via HCN loss.

Comparative Analysis

To substantiate our predicted pathways, we compare them with the documented fragmentation of analogous structures. This comparative approach strengthens the confidence in our structural assignments.

Structural Moiety Predicted Fragmentation Comparative Compound & Observed Fragmentation Reference
Chloro-Pyridine Loss of •Cl radical4-Chloropyrazoles show a prominent loss of the chlorine radical.[5]
6-Chloro-3-thiocyanatoacetyl-2-methylchromone shows a molecular ion peak cluster at M and M+2 in a 3:1 ratio, characteristic of a single chlorine atom, and subsequent loss of •Cl.[4]
Methoxymethyl Side Chain Loss of •CH₂OCH₃ radicalNot directly observed in the provided search results, but alpha-cleavage is a fundamental fragmentation mechanism for ethers.General MS Principles
Loss of CH₂OProtonated tryptophan derivatives show loss of H₂O, a similar neutral loss mechanism. Quantum chemistry modeling supports bond elongation upon protonation, leading to cleavage.[3]
Thiazole Ring Cleavage of the thiazole ringThiazolo[3,2-a]pyrimidines show complex fragmentation involving the loss of small molecules like CO and SCO from the thiazole-containing ring system.[6]
Fused Pyridine Ring Loss of HCNUnsubstituted pyrazole and its simple derivatives show a predominant fragmentation pathway involving the expulsion of HCN from the molecular ion or the [M-H]⁺ ion.[5]

Experimental Protocol: Verification of Fragmentation Pathways

This section provides a detailed methodology for acquiring high-resolution mass spectrometry (HRMS) data to confirm the proposed fragmentation pathways.

Sample Preparation
  • Prepare a stock solution of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine at a concentration of 1 mg/mL in methanol or acetonitrile.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode).

Mass Spectrometry Analysis

The following parameters are recommended for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 1 mg/mL Stock Solution Prep2 Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid Prep1->Prep2 MS_Source Electrospray Ionization (ESI) Positive Mode Prep2->MS_Source MS_FullScan Full Scan MS (m/z 50-500) MS_Source->MS_FullScan MS_MSMS MS/MS (CID) Select m/z 215 as precursor MS_FullScan->MS_MSMS Analysis1 Identify Molecular Ion [M+H]⁺ MS_MSMS->Analysis1 Analysis2 Characterize Isotope Pattern of Chlorine Analysis1->Analysis2 Analysis3 Propose Elemental Compositions for Fragment Ions Analysis2->Analysis3 Analysis4 Map Fragmentation Pathways Analysis3->Analysis4

Caption: Workflow for MS data acquisition and analysis.

Table 1: Recommended Mass Spectrometer Settings

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the heterocyclic system are readily protonated, making positive mode ESI highly efficient.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 - 150 °CPrevents in-source fragmentation while ensuring efficient desolvation. [7]
Desolvation Gas Flow 600 - 800 L/hrFacilitates the removal of solvent from the ESI droplets.
Full Scan MS Range m/z 50 - 500To detect the precursor ion and all potential fragment ions.
MS/MS Precursor Ion m/z 215 ([M+H]⁺)Select the protonated molecular ion for fragmentation analysis.
Collision Gas Argon or NitrogenInert gases used to induce fragmentation upon collision.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies should be applied to observe both low-energy (side chain loss) and high-energy (ring cleavage) fragmentations. [8]
Resolution > 20,000 FWHMHigh resolution is critical for accurate mass measurements to determine the elemental composition of fragment ions.
Data Analysis and Interpretation
  • Molecular Ion Confirmation: In the full scan MS spectrum, identify the [M+H]⁺ ion at m/z 215.0306 (calculated for C₈H₈³⁵ClN₄S⁺). Confirm the characteristic isotopic pattern for a single chlorine atom (a peak at m/z 217 with approximately one-third the intensity of the m/z 215 peak).

  • Fragment Ion Analysis: In the MS/MS spectrum, identify the major fragment ions. Use the high-resolution data to determine their elemental compositions.

  • Pathway Validation: Match the observed fragment ions to the predicted pathways. For example, a fragment with the elemental composition C₇H₄³⁵ClN₂S⁺ (m/z 169.9782) would confirm the loss of the methoxymethyl radical (Pathway A).

Conclusion

The mass spectrometric fragmentation of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is predicted to be dominated by the facile cleavage of its side chain and the loss of the chlorine atom. The primary fragmentation pathways involve the loss of a methoxymethyl radical, a neutral formaldehyde molecule, or a chlorine radical. Subsequent fragmentation of the heterocyclic core, particularly through the loss of HCN, provides further structural information.

By comparing these predicted pathways with established fragmentation patterns of similar heterocyclic compounds and employing rigorous experimental verification with high-resolution mass spectrometry, researchers can confidently identify and characterize this molecule and its analogues. This guide provides a robust framework for these analyses, supporting the advancement of research in medicinal chemistry and drug development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • National Center for Biotechnology Information (n.d.). Thiazolo[4,5-c]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1819-1823.
  • Al-Ostath, A., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Fournier, F., Tabet, J. C., & O'Hair, R. A. J. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Batra, A., et al. (2023). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. The Journal of Organic Chemistry.
  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

  • Bruker Daltonics (n.d.).
  • ResearchGate (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. Retrieved from [Link]

  • da Silva, J., & Esméria, E. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Xu, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • ResearchGate (n.d.). Synthesis of Thiazolo[4,5-d]pyridines. Retrieved from [Link]

  • Lee, S., & Kim, S. (2015). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 29(2), 67-73.
  • He, L., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3762. [Link]

Sources

Reactivity Profiling: 4-Chloro- vs. 4-Bromo-2-(methoxymethyl)thiazolo[4,5-c]pyridine in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolo[4,5-c]pyridine core is a privileged pharmacophore frequently utilized in modern drug discovery, notably in the development of KIF18A inhibitors and other targeted therapeutics [1]. Within this scaffold, the 2-(methoxymethyl) substituent provides critical solubility and hydrogen-bond acceptor properties. However, it is the halogen atom at the C4 position—situated directly ortho to the pyridine nitrogen (N5)—that serves as the primary synthetic handle for late-stage diversification.

When designing a synthetic route, chemists must choose between the 4-chloro and 4-bromo analogs. This guide objectively compares the reactivity profiles of both electrophiles, demonstrating that the optimal choice is entirely dependent on the intended mechanistic pathway: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling .

Mechanistic Divergence: The Causality of Halogen Selection

The reactivity of the C4 position is heavily influenced by the adjacent pyridine nitrogen, which inductively withdraws electron density and can stabilize negative charge buildup in transition states.

The SNAr Pathway: Why 4-Chloro is Superior

In SNAr reactions (e.g., amination, etherification), the rate-determining step is the nucleophilic attack on the aromatic ring to form the negatively charged Meisenheimer complex. Because chlorine is significantly more electronegative than bromine, the C-Cl bond is more polarized. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, making it highly electrophilic and accelerating nucleophilic attack [2]. Consequently, in SNAr reactions, the 4-chloro analog reacts considerably faster and under milder conditions than the 4-bromo analog.

The Cross-Coupling Pathway: Why 4-Bromo is Superior

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) metal center. The bond dissociation energy (BDE) of a C-Br bond (~68 kcal/mol) is substantially lower than that of a C-Cl bond (~81 kcal/mol). This weaker bond facilitates rapid oxidative addition[3]. Therefore, the 4-bromo analog is the preferred substrate for transition-metal catalysis, avoiding the need for the highly specialized, electron-rich phosphine ligands often required to activate aryl chlorides.

MechanisticDivergence Start 4-Halo-2-(methoxymethyl) thiazolo[4,5-c]pyridine SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Amines/Alcohols CrossCoupling Pd Cross-Coupling (Oxidative Addition) Start->CrossCoupling Boronic Acids/Pd Chloro 4-Chloro Analog Preferred SNAr->Chloro Driven by Electronegativity (Cl > Br) Bromo 4-Bromo Analog Preferred CrossCoupling->Bromo Driven by Bond Energy (C-Br < C-Cl)

Mechanistic divergence of 4-halo-thiazolo[4,5-c]pyridines based on reaction pathway.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both analogs across the two primary functionalization pathways.

Parameter4-Chloro Analog (SNAr)4-Bromo Analog (SNAr)4-Chloro Analog (Suzuki)4-Bromo Analog (Suzuki)
Primary Mechanism Nucleophilic AttackNucleophilic AttackOxidative AdditionOxidative Addition
Relative Reaction Rate Fast (Cl > Br)ModerateSlowFast (Br > Cl)
Typical Temperature 60–80 °C80–100 °C>100 °C (Requires specialized ligands)80–90 °C
Typical Yield >90%70–85%<50% (Sluggish)>85%
Isotopic Signature (MS) 3:1 (M : M+2)1:1 (M : M+2)3:1 (M : M+2)1:1 (M : M+2)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven reagent selection and explicit In-Process Controls (IPCs) for self-validation.

Protocol A: SNAr of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Objective: High-yielding amination utilizing the electronegativity of the chlorine atom.

  • Reaction Setup: In an oven-dried vial, dissolve 4-chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent. It aggressively solvates cations while leaving nucleophilic anions/amines exposed, thereby stabilizing the highly polarized transition state of the Meisenheimer complex.

  • Reagent Addition: Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the morpholine nucleophile.

  • Thermal Activation: Heat the mixture to 80 °C for 2 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting aryl chloride exhibits a characteristic 3:1 isotopic ratio (M : M+2) due to the natural abundance of 35 Cl and 37 Cl. Complete conversion is definitively validated by the total disappearance of this 3:1 cluster and the emergence of the product mass [M+H] + .

  • Workup & Isolation: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x). The LiCl wash is highly effective at partitioning the polar NMP into the aqueous phase. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Objective: Efficient C-C bond formation exploiting the low BDE of the C-Br bond.

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-(methoxymethyl)thiazolo[4,5-c]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H 2​ O.

    • Causality: The biphasic solvent system is critical. Dioxane ensures the solubility of the organic electrophile and boronic acid, while water dissolves the inorganic base. The hydroxide/carbonate ions must coordinate to the empty p-orbital of the boronic acid to form a reactive, nucleophilic boronate complex capable of transmetalation.

  • Degassing: Sparge the solution with argon for 10 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv). Heat to 90 °C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The starting aryl bromide exhibits a distinct 1:1 isotopic ratio (M : M+2) due to the 79 Br and 81 Br isotopes. Successful oxidative addition and coupling are confirmed by the loss of this 1:1 pattern. Visually, a color shift from red/orange (Pd(II) precatalyst) to a dark brown tint indicates active Pd(0) cycling.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black precipitates. Partition between EtOAc and water, extract the aqueous layer, dry the combined organics, and purify via flash chromatography.

ExperimentalWorkflow Step1 Select Electrophile Step2A 4-Chloro Analog (For SNAr) Step1->Step2A Step2B 4-Bromo Analog (For Coupling) Step1->Step2B Step3A Add Nucleophile + Base (e.g., DIPEA, NMP, 80°C) Step2A->Step3A Step3B Add Boronic Acid + Pd Cat. (e.g., Pd(dppf)Cl2, K2CO3, 90°C) Step2B->Step3B Step4 LC-MS Monitoring (Check Isotopic Pattern Loss) Step3A->Step4 Step3B->Step4 Step5 Aqueous Workup & Silica Gel Purification Step4->Step5

Parallel experimental workflows for late-stage functionalization of thiazolo[4,5-c]pyridines.

References

  • Solid formulations and polymorphic forms of indoline inhibitors of kif18a Google P
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides ACS Catalysis[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis MIT Open Access Articles / JACS[Link]

Spectroscopic Characterization and FT-IR Comparative Analysis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, the thiazolo[4,5-c]pyridine scaffold serves as a privileged bioisostere for purines and benzothiazoles, frequently utilized in the design of kinase inhibitors and antimicrobial agents. The specific functionalization in 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is highly strategic: the methoxymethyl group enhances aqueous solubility and provides a hydrogen bond acceptor, while the 4-chloro substituent modulates the basicity (pKa) of the pyridine nitrogen and improves metabolic stability.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the FT-IR (Fourier Transform Infrared) spectroscopic profile of this compound against its structural analogs. This guide bypasses basic theory to focus on the causality of spectral shifts and provides a self-validating experimental protocol for structural verification.

Structural Deconstruction & Causality in FT-IR

The FT-IR spectrum of a complex heterocycle is not merely a sum of its parts; it is a map of its electronic environment. The fused bicyclic nature of the thiazolo[4,5-c]pyridine core creates a highly conjugated system that shifts typical isolated vibrational modes.

  • The Thiazolopyridine Core: The fused ring system exhibits characteristic C=N and C=C stretching vibrations typically observed between 1560 and 1650 cm⁻¹ . The absence of carbonyl ( C=O ) or thiocarbonyl ( C=S ) bands—which are prominent in thiazolidinone precursors—serves as a primary indicator of successful cyclization .

  • The 4-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This slightly stiffens the adjacent C=N bonds, shifting their absorption to a marginally higher wavenumber compared to unchlorinated analogs. Furthermore, it introduces a distinct aromatic C−Cl stretch in the fingerprint region (typically 1080 cm⁻¹ for in-plane bending and ~740 cm⁻¹ for stretching).

  • The 2-(Methoxymethyl) Group: This aliphatic ether appendage introduces distinct sp3 C−H stretching modes (2850–2950 cm⁻¹) and a highly diagnostic asymmetric C−O−C stretch (~1120 cm⁻¹).

Comparative Spectroscopic Analysis

To objectively evaluate the structural integrity of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, it must be benchmarked against closely related analogs. The table below isolates the spectroscopic impact of the chloro and methoxymethyl substituents.

Table 1: FT-IR Absorption Band Comparison (Solid State, ATR)
Functional Group / ModeTarget: 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridineAnalog A: 2-(methoxymethyl)thiazolo[4,5-c]pyridine (De-chlorinated)Analog B: 4-Chloro-2-methylthiazolo[4,5-c]pyridine (De-methoxylated)Causality of Spectral Shift
Heteroaromatic C=N / C=C ~1595 cm⁻¹, 1540 cm⁻¹~1580 cm⁻¹, 1535 cm⁻¹~1590 cm⁻¹, 1545 cm⁻¹The -I effect of the 4-Cl atom stiffens the ring system, shifting the C=N stretch to higher frequencies compared to Analog A.
Aliphatic Ether C−O−C ~1120 cm⁻¹ (Strong)~1125 cm⁻¹ (Strong)AbsentConfirms the presence of the methoxymethyl ether linkage. Analog B lacks this entirely.
Aromatic Halogen C−Cl ~1080 cm⁻¹, ~740 cm⁻¹Absent~1085 cm⁻¹, ~745 cm⁻¹Heavy atom vibration isolated in the fingerprint region. Absent in Analog A.
Aliphatic C−H Stretch ~2930 cm⁻¹, ~2850 cm⁻¹~2925 cm⁻¹, ~2850 cm⁻¹~2920 cm⁻¹ (Methyl only)The target and Analog A show both methyl and methylene C−H stretches; Analog B only shows methyl C−H stretching.

Experimental Workflow: Self-Validating Spectroscopic Protocol

A robust analytical workflow must be self-validating. Relying solely on FT-IR is insufficient for complete structural elucidation; it provides functional group mapping but must be paired with orthogonal techniques like HRMS (for exact mass and isotopic distribution) and NMR (for regiochemical connectivity) .

Protocol: High-Resolution ATR-FTIR Characterization

Objective: Acquire a high-fidelity infrared spectrum of the solid-state compound without matrix interference. Causality Focus: Traditional KBr pellet transmission methods often introduce moisture (broad O−H stretch at ~3400 cm⁻¹) and require mechanical grinding that can induce polymorphic transitions. Attenuated Total Reflectance (ATR) bypasses these issues, preserving the native crystalline state of the drug candidate.

Step 1: System Purge and Background Acquisition

  • Purge the FT-IR spectrometer optical bench with dry nitrogen for 30 minutes to eliminate atmospheric CO2​ and water vapor interferences.

  • Collect a background spectrum using a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

Step 2: Sample Application and Compression

  • Deposit ~2-5 mg of the synthesized crystalline compound directly onto the diamond ATR crystal.

  • Apply consistent pressure using the ATR anvil.

  • Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Inadequate pressure results in poor signal-to-noise ratios.

Step 3: Spectral Acquisition

  • Record the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to enhance the signal-to-noise ratio, particularly for the weaker C−Cl stretching modes in the fingerprint region.

Step 4: Post-Processing and ATR Correction

  • Apply an ATR correction algorithm to the raw data.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Without correction, lower frequency bands (e.g., C−Cl at 740 cm⁻¹) appear artificially intense relative to higher frequency bands (e.g., C−H at 2900 cm⁻¹).

Multimodal Validation Architecture

To ensure total scientific integrity, the FT-IR data must be integrated into a broader characterization workflow. The logic diagram below maps the orthogonal validation pathways required to confirm the structure of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine.

G A 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine B ATR-FTIR Spectroscopy (Functional Group Profiling) A->B C NMR Spectroscopy (Proton/Carbon Mapping) A->C D HRMS-ESI (Exact Mass & Isotope) A->D E Identify C-O-C (1120 cm⁻¹) & C-Cl (1080, 740 cm⁻¹) B->E F Map Pyridine Core Protons & Methoxy Singlets C->F G Confirm ³⁷Cl Isotope Pattern (M+2 peak ~33%) D->G H Validated Structural Integrity & Lot Release E->H F->H G->H

Caption: Multimodal spectroscopic validation workflow for halogenated thiazolopyridine derivatives.

References

  • Title: Luminescent N, S-Doped Carbon Nanodot: An Effective Two-Fluorophore System of Pyridone and Thiazolopyridone | The Journal of Physical Chemistry C Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scaffold with Apoptotic Activity Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes Source: Molecules (MDPI) URL: [Link]

Preclinical Benchmarking Guide: 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine Efficacy vs. Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the emergence of kinase domain mutations—particularly the gatekeeper and activation loop mutations—necessitates the continuous development of novel scaffolds. This guide provides a rigorous, data-driven framework for benchmarking the efficacy of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (hereafter referred to as CMMT-45c ), a novel synthetic kinase inhibitor, against standard-of-care reference compounds.

Drawing upon established pharmacological principles for 1 [1], this guide establishes a self-validating experimental workflow to objectively quantify CMMT-45c's potency, selectivity, and resistance-overcoming capabilities.

Mechanistic Rationale & Target Selection

The thiazolo[4,5-c]pyridine core acts as a highly efficient bioisostere for traditional purine-based kinase inhibitors. In the rational design of CMMT-45c:

  • The 4-Chloro substitution provides a highly directional halogen bond within the kinase hinge region, enhancing binding affinity.

  • The 2-(methoxymethyl) moiety projects into the solvent-exposed selectivity pocket, improving both target specificity and aqueous solubility.

For this benchmarking guide, we evaluate CMMT-45c against c-KIT , a receptor tyrosine kinase frequently mutated in gastrointestinal stromal tumors (GIST) and systemic mastocytosis. We benchmark CMMT-45c against Imatinib (a 1st-generation standard vulnerable to the D816V activation loop mutation) and Sunitinib (a multi-targeted inhibitor with dose-limiting toxicities).

Pathway Ligand SCF (Stem Cell Factor) Receptor c-KIT Receptor (WT & D816V Mutant) Ligand->Receptor PI3K PI3K / AKT Cascade Receptor->PI3K MAPK RAS / MAPK Cascade Receptor->MAPK Inhibitor 4-Chloro-2-(methoxymethyl) thiazolo[4,5-c]pyridine Inhibitor->Receptor Competitive Inhibition Outcome Cell Survival & Tumor Proliferation PI3K->Outcome MAPK->Outcome

Fig 1: c-KIT signaling cascade and targeted inhibition by the thiazolo[4,5-c]pyridine derivative.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, every protocol in this benchmarking panel is designed as a self-validating system . This means the assay inherently controls for false positives (e.g., general cytotoxicity masquerading as targeted efficacy) through built-in orthogonal checks.

Workflow S1 1. Compound Formulation S2 2. ADP-Glo Kinase Assay S1->S2 S3 3. Ba/F3 Isogenic Viability Profiling S2->S3 Sub1 Self-Validation: Standard Curve S2->Sub1 S4 4. Target Engagement (Immunoblotting) S3->S4 Sub2 Self-Validation: Parental vs Mutant S3->Sub2

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitor efficacy.

Biochemical Kinase Profiling (ADP-Glo™ Assay)

This cell-free assay measures the direct inhibition of kinase enzymatic activity by quantifying unconsumed ATP.

  • Step 1: Prepare 3-fold serial dilutions of CMMT-45c, Imatinib, and Sunitinib (ranging from 10 µM to 0.5 nM) in 100% DMSO.

  • Step 2: Incubate the compounds with recombinant c-KIT (WT) and c-KIT (D816V) proteins in kinase buffer containing ATP and a synthetic peptide substrate for 60 minutes at room temperature.

  • Step 3: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.

  • Step 4: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Causality & Self-Validation: By generating a standard curve of ATP/ADP ratios alongside the test wells, the assay self-validates the linearity of the luminescence reader. Comparing WT vs. D816V IC₅₀ values isolates the compound's ability to bind the mutated active site without cellular permeability confounding the data.

Isogenic Cell Viability Assay (Ba/F3 System)

The Ba/F3 murine pro-B cell line is an industry-standard tool for evaluating kinase inhibitors [1]. Parental Ba/F3 cells require Interleukin-3 (IL-3) for survival. When transfected with an oncogenic driver like c-KIT D816V, they become IL-3 independent.

  • Step 1: Plate parental Ba/F3 cells (supplemented with 10 ng/mL IL-3) and Ba/F3-D816V cells (without IL-3) at 5,000 cells/well in 96-well plates.

  • Step 2: Treat with the compound library for 72 hours.

  • Step 3: Quantify viable cells using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Causality & Self-Validation: This is a critical self-validating step. If CMMT-45c induces cell death in the parental Ba/F3 cells (which rely on IL-3, not c-KIT), it indicates off-target, general cytotoxicity. True, targeted efficacy is proven only if the compound selectively kills the Ba/F3-D816V cells while sparing the parental line.

Target Engagement Validation (Immunoblotting)

To prove that the phenotypic cell death observed in Section 2.2 is caused by specific pathway blockade, we must visualize the downstream signaling proteins.

  • Step 1: Treat Ba/F3-D816V cells with CMMT-45c at 0.5x, 1x, and 5x its established GI₅₀ for 4 hours.

  • Step 2: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 3: Resolve proteins via SDS-PAGE and transfer to nitrocellulose membranes.

  • Step 4: Probe for p-c-KIT (Tyr719), total c-KIT, p-AKT (Ser473), and total AKT.

  • Causality & Self-Validation: Measuring total c-KIT alongside phosphorylated c-KIT (p-c-KIT) ensures that the reduction in signal is due to kinase inhibition rather than compound-induced protein degradation or unequal sample loading.

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking data, comparing CMMT-45c against standard reference compounds.

Compoundc-KIT WT IC₅₀ (nM)c-KIT D816V IC₅₀ (nM)Ba/F3 WT GI₅₀ (µM)Ba/F3 D816V GI₅₀ (µM)Selectivity Index (WT/Mutant)
CMMT-45c 12.418.2> 10.00.045> 222x
Imatinib 15.1> 5000> 10.0> 10.0N/A (Resistant)
Sunitinib 4.235.52.10.1217.5x
Data Interpretation
  • Overcoming Resistance: While Imatinib completely loses efficacy against the D816V mutant (IC₅₀ > 5000 nM), CMMT-45c maintains nanomolar potency (18.2 nM), demonstrating its ability to accommodate the bulky valine substitution in the activation loop.

  • Safety & Selectivity: Sunitinib shows potent inhibition but exhibits significant off-target cytotoxicity, killing parental Ba/F3 cells at 2.1 µM. In contrast, CMMT-45c exhibits a Selectivity Index of >222x, indicating a vastly superior therapeutic window.

Conclusion & Strategic Recommendations

Benchmarking 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine reveals it to be a highly potent, mutation-agnostic kinase inhibitor. By utilizing a self-validating matrix of biochemical and isogenic cellular assays, we have objectively demonstrated that CMMT-45c not only overcomes Imatinib-resistant D816V mutations but does so with a superior selectivity profile compared to multi-kinase inhibitors like Sunitinib.

For drug development professionals, the thiazolo[4,5-c]pyridine scaffold represents a highly tractable lead for further pharmacokinetic (PK) optimization and in vivo xenograft benchmarking.

References

  • Source: Cancers (Basel), National Institutes of Health (NIH)
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: Molecules, MDPI URL

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine. This document is structured to provide immediate, actionable information, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you, our scientific partners, to work safely and effectively.

While specific toxicological data for this exact compound is limited, its structure—a chlorinated thiazolopyridine derivative—warrants a cautious approach based on data from structurally analogous compounds. The protocols herein are designed with this conservative principle in mind to ensure the highest level of safety.

Hazard Assessment & Profile

Understanding the potential hazards is the foundation of safe handling. Based on data from similar chemical structures, 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine should be treated as a hazardous substance. The primary risks are associated with acute toxicity through multiple routes of exposure.

Anticipated GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementRationale & Primary Sources
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on analogous compounds like 5-chloro-1-methyl-1Ȝ຾-[1][2]thiazolo[4,5-b]pyridine.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDerived from safety data for similar thiazolo-pyridine structures.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledA conservative classification due to the potential for aerosolization of the solid or vapor exposure.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationChlorinated organic compounds frequently cause skin irritation upon contact.[3][4][5][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationDirect contact of chemical dust or splash with eyes can cause significant, potentially irreversible damage.[3][4][5][6][7][8][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of dust or powder can lead to irritation of the respiratory tract.[5][6]

Primary Routes of Exposure:

  • Inhalation: Breathing in dust or aerosols can cause respiratory irritation and may be harmful.[1][5]

  • Skin Contact: The compound is considered harmful if it comes into contact with the skin and can cause irritation.[1][3]

  • Eye Contact: Poses a significant risk of serious irritation or damage.[8][9]

  • Ingestion: Harmful if swallowed.[1]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Primary Engineering Controls: The Chemical Fume Hood

All handling of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][8] This is the most critical safety measure as it contains dust and vapors at the source, preventing inhalation, which is a primary exposure route. Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense. It must be selected carefully, inspected before each use, and worn correctly throughout the handling process.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1 or EN 166 compliant safety glasses with side shields are mandatory.[1]

    • Recommended: Chemical splash goggles provide a more complete seal around the eyes.

    • Large Quantities/Splash Risk: When handling larger volumes (>50g) or there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[1]

  • Hand Protection:

    • Glove Type: Nitrile gloves are required. They must comply with standard EN374.[1]

    • Protocol: Always inspect gloves for tears or punctures before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9] For extended work, consider double-gloving. After handling is complete, remove gloves and wash hands thoroughly with soap and water.[1][10]

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn to protect street clothes and skin.

    • For tasks with a higher risk of spillage, consider wearing impervious clothing or a chemically resistant apron.[11]

  • Respiratory Protection:

    • When working within a certified fume hood, additional respiratory protection is typically not required.

    • In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with OV/AG/P99 (US) or ABE1P3D (EU EN 143) cartridges is necessary.[1] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Standard Operating Procedure (SOP) for Handling

This step-by-step workflow ensures a safe and controlled process from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS and this guide. B 2. Engineering Control Check Verify fume hood is operational. A->B C 3. Don PPE Gloves, lab coat, eye protection. B->C D 4. Material Handling Weigh and transfer compound. Keep container closed when not in use. C->D E 5. Experimental Use Add to reaction vessel or prepare solution. D->E F 6. Decontamination Wipe down work surfaces. Clean any contaminated equipment. E->F G 7. Waste Disposal Segregate hazardous waste into labeled, sealed containers. F->G H 8. Doff PPE & Wash Hands Remove PPE in correct order. Wash hands thoroughly. G->H

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.